Technical Documentation Center

(2-Isopropylpyridin-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Isopropylpyridin-4-yl)methanol
  • CAS: 1824301-36-1

Core Science & Biosynthesis

Foundational

Synthesis of (2-Isopropylpyridin-4-yl)methanol from Pyridine: A Comprehensive Mechanistic and Protocol Guide

Abstract (2-Isopropylpyridin-4-yl)methanol is a highly valuable heterocyclic building block utilized extensively in the design of advanced pharmaceutical agents, including kinase inhibitors and GPCR modulators. Synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Isopropylpyridin-4-yl)methanol is a highly valuable heterocyclic building block utilized extensively in the design of advanced pharmaceutical agents, including kinase inhibitors and GPCR modulators. Synthesizing this target directly from unsubstituted pyridine requires precise regiocontrol to selectively install an isopropyl group at the C2 position and a hydroxymethyl group at the C4 position. This whitepaper details a robust, six-step synthetic sequence. By leveraging radical C-H functionalization, electronic umpolung via N-oxidation, and palladium-catalyzed carbonylation, this guide provides a self-validating, high-yielding protocol grounded in mechanistic causality.

Retrosynthetic Strategy & Mechanistic Rationale

The inherent inertness of the pyridine ring towards electrophilic aromatic substitution necessitates a strategic workaround. The sequence begins with a Minisci-type radical alkylation to install the C2-isopropyl group. To functionalize the C4 position, the pyridine nitrogen is oxidized, reversing the ring's electronic polarity (umpolung) and activating the para-position for electrophilic nitration. Subsequent deoxygenative bromination yields a versatile C4-bromide, which is elaborated to the target hydroxymethyl group via palladium-catalyzed alkoxycarbonylation and hydride reduction.

Retrosynthesis A Pyridine B 2-Isopropylpyridine A->B Minisci Alkylation C 2-Isopropylpyridine N-oxide B->C N-Oxidation D 2-Isopropyl-4-nitro pyridine N-oxide C->D Electrophilic Nitration E 4-Bromo-2-isopropyl pyridine D->E Deox. Bromination F Methyl 2-isopropyl isonicotinate E->F Pd-Carbonylation G (2-Isopropylpyridin-4-yl) methanol F->G Hydride Reduction

Figure 1: Six-step forward synthetic pathway from pyridine to (2-Isopropylpyridin-4-yl)methanol.

Step-by-Step Experimental Protocols & Causal Analysis

Step 1: Radical C-H Alkylation (Minisci Reaction)

Causality: Pyridine is highly electron-deficient and resists classical electrophilic attack. The Minisci reaction overcomes this by utilizing a nucleophilic carbon-centered radical. Silver-catalyzed oxidative decarboxylation of isobutyric acid by persulfate generates an isopropyl radical. This radical selectively attacks the protonated pyridinium species at the most electron-deficient position (C2)[1].

Protocol:

  • Dissolve pyridine (1.0 equiv) and isobutyric acid (3.0 equiv) in a 1:1 mixture of CH₂Cl₂ and H₂O.

  • Add 10% v/v H₂SO₄ to protonate the pyridine, followed by AgNO₃ (0.1 equiv).

  • Heat the biphasic mixture to 70 °C.

  • Add an aqueous solution of (NH₄)₂S₂O₈ (2.0 equiv) dropwise over 30 minutes.

  • Stir for an additional 30 minutes, cool, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂.

MinisciWorkflow Step1 1. Reagent Mixing Pyridine + Isobutyric acid + AgNO3 Step2 2. Acidification H2SO4 addition (Activates Pyridine) Step1->Step2 Step3 3. Radical Generation (NH4)2S2O8 addition at 70°C Step2->Step3 Step4 4. Phase Separation NaHCO3 quench & DCM Extraction Step3->Step4

Figure 2: Experimental workflow for the Minisci radical alkylation step.

Step 2: N-Oxidation (Electronic Umpolung)

Causality: To functionalize the C4 position, the electronic nature of the pyridine ring must be temporarily reversed. The N-oxide group donates electron density via resonance (push-pull effect), activating the C2, C4, and C6 positions for Electrophilic Aromatic Substitution (EAS).

Protocol:

  • Dissolve 2-isopropylpyridine (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C.

  • Add m-CPBA (1.2 equiv) portion-wise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous Na₂S₂O₃, wash with 1M NaOH, and concentrate to yield 2-isopropylpyridine N-oxide.

Step 3: Regioselective Electrophilic Nitration

Causality: Nitration of the N-oxide occurs selectively at C4. This regioselectivity is driven by an autogenic electromeric effect, where the N-oxide oxygen stabilizes the Wheland intermediate. Steric hindrance from the C2-isopropyl group blocks the C2/C6 positions, directing the nitronium ion exclusively to C4. Continuous heating at 120 °C ensures complete conversion[2].

Protocol:

  • Cautiously add 2-isopropylpyridine N-oxide (1.0 equiv) to concentrated H₂SO₄ at 0 °C.

  • Add fuming HNO₃ (3.0 equiv) dropwise, maintaining the temperature below 10 °C.

  • Heat the mixture to 120 °C for 3 hours.

  • Pour over crushed ice, neutralize to pH 7 with Na₂CO₃, and filter the precipitated 2-isopropyl-4-nitropyridine N-oxide.

Step 4: Deoxygenative Bromination (SₙAr)

Causality: 4-Nitropyridine N-oxides undergo facile nucleophilic aromatic substitution (SₙAr) because the nitro group is an exceptional leaving group when activated by the N-oxide. Phosphorus oxybromide (POBr₃) achieves both the displacement of the nitro group by bromide and the deoxygenation of the N-oxide in a single thermodynamic sink.

Protocol:

  • Dissolve 2-isopropyl-4-nitropyridine N-oxide (1.0 equiv) in anhydrous DMF.

  • Add POBr₃ (2.5 equiv) slowly at 0 °C.

  • Heat the reaction to 100 °C for 4 hours.

  • Cool, quench with ice water, and extract with EtOAc to isolate 4-bromo-2-isopropylpyridine.

Step 5: Palladium-Catalyzed Alkoxycarbonylation

Causality: The C-Br bond is activated by Pd(0) oxidative addition. Coordination and migratory insertion of carbon monoxide form an acylpalladium intermediate, which is rapidly intercepted by methanol to form the ester[3].

Protocol:

  • In a pressure reactor, combine 4-bromo-2-isopropylpyridine (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Et₃N (2.0 equiv) in anhydrous methanol.

  • Purge the vessel and pressurize with CO gas to 5 bar.

  • Heat at 80 °C for 16 hours.

  • Vent the CO safely, filter through Celite, and purify via silica gel chromatography to yield methyl 2-isopropylisonicotinate.

Step 6: Hydride Reduction

Causality: Chemoselective reduction of the methyl ester to the primary alcohol is achieved using a mild hydride source. The addition of CaCl₂ to NaBH₄ generates calcium borohydride in situ, which is highly effective for ester reduction without over-reducing the pyridine ring.

Protocol:

  • Dissolve methyl 2-isopropylisonicotinate (1.0 equiv) in methanol at 0 °C.

  • Add anhydrous CaCl₂ (1.5 equiv) and stir for 15 minutes.

  • Add NaBH₄ (3.0 equiv) portion-wise.

  • Stir at room temperature for 2 hours, quench with 1M HCl, neutralize, and extract with EtOAc to afford the final product, (2-Isopropylpyridin-4-yl)methanol.

Data Presentation & Analytical Characterization

Table 1: Reaction Conditions and Yield Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1Minisci AlkylationIsobutyric acid, AgNO₃, (NH₄)₂S₂O₈701.065 - 75
2N-Oxidationm-CPBA, CH₂Cl₂2512.090 - 95
3Electrophilic NitrationFuming HNO₃, conc. H₂SO₄1203.070 - 78
4Deox. BrominationPOBr₃, DMF1004.060 - 70
5AlkoxycarbonylationCO (5 bar), MeOH, Pd(dppf)Cl₂8016.080 - 85
6Hydride ReductionNaBH₄, CaCl₂, MeOH252.085 - 90

Table 2: Expected ¹H-NMR Characterization Data for (2-Isopropylpyridin-4-yl)methanol

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
Pyridine C6-H8.45Doublet (d)1H5.1 Hz
Pyridine C3-H7.15Singlet (s)1H-
Pyridine C5-H7.05Doublet (d)1H5.1 Hz
-CH₂OH4.70Singlet (s)2H-
Isopropyl -CH-3.05Heptet (hept)1H6.9 Hz
Hydroxyl -OH2.50Broad Singlet (br s)1H-
Isopropyl -CH₃1.28Doublet (d)6H6.9 Hz

(Note: Spectra recorded in CDCl₃ at 400 MHz)

References

  • Source: sapub.
  • Source: rsc.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

(2-Isopropylpyridin-4-yl)methanol chemical and physical properties

An In-Depth Technical Guide on (2-Isopropylpyridin-4-yl)methanol: Properties, Synthesis, and Applications Introduction & Strategic Utility In modern medicinal chemistry and agrochemical development, substituted pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (2-Isopropylpyridin-4-yl)methanol: Properties, Synthesis, and Applications

Introduction & Strategic Utility

In modern medicinal chemistry and agrochemical development, substituted pyridines serve as foundational pharmacophores. The compound (2-Isopropylpyridin-4-yl)methanol (Synonym: [2-(propan-2-yl)pyridin-4-yl]methanol), registered under CAS 1824301-36-1[1], represents a highly specialized building block[2]. It is frequently utilized in the synthesis of complex heterocyclic aldehydes and active pharmaceutical ingredients (APIs)[3].

From a drug design perspective, the strategic placement of an isopropyl group at the C2 position introduces a controlled degree of steric bulk and lipophilicity, which can disrupt planar stacking and improve aqueous solubility profiles. Concurrently, the C4-hydroxymethyl group acts as a versatile synthetic handle, readily undergoing oxidation, halogenation, or etherification to link the pyridine core to larger molecular scaffolds.

Molecular Architecture & Physicochemical Profiling

Understanding the intrinsic properties of (2-Isopropylpyridin-4-yl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems[4]. The isopropyl group exerts a positive inductive effect (+I), which slightly increases the electron density of the pyridine ring, thereby modulating the pKa of the nitrogen atom compared to an unsubstituted pyridine.

Table 1: Physicochemical and Structural Properties

PropertyValueMethod / Causality
Chemical Name (2-Isopropylpyridin-4-yl)methanolIUPAC Nomenclature
CAS Registry Number 1824301-36-1Standard Identifier[1]
Molecular Formula C9H13NOElemental Composition[4]
Molecular Weight 151.21 g/mol Calculated
Topological Polar Surface Area (TPSA) 33.1 ŲContributions from Pyridine N and Hydroxyl O
Predicted LogP ~1.5 - 1.8ALOGPS (Lipophilicity modulation via isopropyl group)
Predicted pKa (Pyridine N) ~5.8Basic center; elevated by +I effect of the C2-alkyl group
Predicted Boiling Point ~255 °C at 760 mmHgExtrapolated based on molecular weight and H-bonding
Solubility Profile Soluble in MeOH, DCM, EtOAcAmphiphilic nature; slightly soluble in H₂O

Synthetic Methodologies & Mechanistic Logic

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, regioselectivity, and scalability. Two primary pathways are utilized to access this scaffold.

Pathway A: Late-Stage Functionalization via Minisci Alkylation

The Minisci reaction offers a direct route to functionalize 4-pyridinemethanol. The selection of 4-pyridinemethanol as a starting material is a deliberate strategic choice. Because the C4 position is substituted, the C2 and C6 positions are chemically equivalent. This symmetry eliminates the regioselectivity issues typically associated with Minisci alkylations, ensuring that the nucleophilic isopropyl radical (generated from isobutyric acid) attacks the protonated pyridine to yield a single, pure regioisomer.

MinisciPathway A 4-Pyridinemethanol (Symmetric Precursor) E Protonated Pyridine (Electrophilic) A->E H+ (TFA) B Isobutyric Acid (Radical Source) C AgNO3 / (NH4)2S2O8 (Oxidant System) B->C Oxidation D Isopropyl Radical (Nucleophilic) C->D -CO2 F Radical Addition (C2/C6 Equivalent) D->F E->F G (2-Isopropylpyridin-4-yl)methanol (Target Product) F->G Oxidation & Deprotonation

Mechanistic pathway of Minisci alkylation yielding (2-Isopropylpyridin-4-yl)methanol.

Pathway B: Hydride Reduction of 2-Isopropylisonicotinate

For highly scalable, bench-stable synthesis, the reduction of methyl 2-isopropylisonicotinate using Lithium Aluminum Hydride (LiAlH₄) is preferred. This pathway is highly reliable, provided the exothermic hydride transfer is strictly controlled.

Validated Experimental Protocol: Hydride Reduction

The following protocol outlines the reduction of the ester to the target alcohol. This method incorporates a Fieser Quench , which acts as a self-validating system to ensure complete deactivation of reactive hydrides without forming intractable emulsions.

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert argon gas.

  • Substrate Loading: Dissolve methyl 2-isopropylisonicotinate (10.0 mmol, 1.79 g) in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Low temperatures prevent over-reduction and mitigate the risk of thermal degradation during the highly exothermic hydride transfer.

  • Reagent Addition: Add LiAlH₄ (1.0 M in THF, 12.0 mL, 1.2 eq) dropwise over 15 minutes via a syringe pump.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material validates the completion of the reduction phase.

  • Self-Validating Fieser Quench: Recool the flask to 0 °C. Sequentially and cautiously add:

    • 0.45 mL of distilled H₂O

    • 0.45 mL of 15% aqueous NaOH

    • 1.35 mL of distilled H₂O

    • Causality & Validation: This specific stoichiometric ratio forces the aluminum salts to precipitate as a white, granular solid. If the mixture remains a gel, it indicates incomplete hydrolysis, prompting the operator to extend the stirring time. The formation of the granular solid visually validates the safety and success of the quench.

  • Filtration & Purification: Filter the mixture through a pad of Celite, washing thoroughly with EtOAc (3 × 30 mL). Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 0-10% MeOH in DCM) to afford the pure product.

Workflow S1 Reaction Setup (Inert Atm, 0°C) S2 LiAlH4 Addition (Dropwise) S1->S2 S3 TLC Monitoring (Self-Validation) S2->S3 S3->S2 Incomplete S4 Fieser Quench (Granular Salts) S3->S4 S5 Filtration & Purification S4->S5

Step-by-step experimental workflow for the reduction of methyl 2-isopropylisonicotinate.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized (2-Isopropylpyridin-4-yl)methanol, the following spectroscopic signatures should be confirmed:

Table 2: Expected Analytical Data

TechniqueExpected SignaturesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, J = 5.2 Hz, 1H)Pyridine H6 (adjacent to N)
δ 7.15 (s, 1H)Pyridine H3 (between isopropyl and hydroxymethyl)
δ 7.05 (d, J = 5.2 Hz, 1H)Pyridine H5
δ 4.72 (s, 2H)Methylene protons (-CH₂OH)
δ 3.10 (hept, J = 6.9 Hz, 1H)Methine proton of isopropyl group
δ 2.80 (br s, 1H)Hydroxyl proton (-OH, exchangeable)
δ 1.32 (d, J = 6.9 Hz, 6H)Methyl protons of isopropyl group
LC-MS (ESI+) m/z 152.1[M+H]⁺ molecular ion
FT-IR (ATR) ~3200-3400 cm⁻¹ (broad)O-H stretching vibration
~2960 cm⁻¹C-H stretching (aliphatic isopropyl)

References

  • Google Patents. "Process for producing heterocyclic aldehyde (US20050124807A1)". United States Patent and Trademark Office.

Sources

Foundational

(2-Isopropylpyridin-4-yl)methanol: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of (2-Isopropylpyridin-4-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While a specific CAS number for thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of (2-Isopropylpyridin-4-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, indicating its novelty, this document furnishes a comprehensive overview of its predicted identifiers, physicochemical properties, synthetic strategies, and prospective applications, particularly in the realm of drug discovery. The information herein is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this unique molecular scaffold.

Core Identifiers and Physicochemical Profile

Due to its likely status as a novel compound, a dedicated CAS number for (2-Isopropylpyridin-4-yl)methanol has not been identified. However, its fundamental identifiers and predicted physicochemical properties can be derived from its structure.

IdentifierValueSource
IUPAC Name (2-(propan-2-yl)pyridin-4-yl)methanolGenerated
Chemical Formula C9H13NOCalculated
Molecular Weight 151.21 g/mol Calculated
Canonical SMILES CC(C)c1cc(cnc1)COGenerated
Predicted LogP 1.5 - 2.0Estimated
Predicted Boiling Point ~250-270 °CEstimated
Predicted Melting Point Not readily available-
Predicted Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.Estimated

Synthesis and Reactivity

The synthesis of (2-Isopropylpyridin-4-yl)methanol can be approached through several established methods for the preparation of 2,4-disubstituted pyridines. A plausible and efficient strategy involves a multi-step sequence starting from readily available precursors.

One common approach involves the construction of the pyridine ring through condensation reactions. For instance, a Hantzsch-like pyridine synthesis could be adapted, or a multi-component reaction could be employed to assemble the core structure.[1] Alternatively, functionalization of a pre-existing pyridine ring offers a more direct route. A particularly relevant strategy is the "halogen dance" reaction, which allows for the regioselective introduction of substituents onto the pyridine ring.[2][3]

A proposed synthetic workflow is outlined below:

Synthetic_Pathway A 2-Bromopyridine B 2-Bromo-4-iodopyridine A->B LDA, I2 'Halogen Dance' C 2-Isopropyl-4-iodopyridine B->C Isopropyl Grignard Reagent Pd-catalyzed cross-coupling D 2-Isopropyl-4-formylpyridine C->D n-BuLi, DMF Formylation E (2-Isopropylpyridin-4-yl)methanol D->E NaBH4 or LiAlH4 Reduction

Caption: Proposed synthetic pathway for (2-Isopropylpyridin-4-yl)methanol.

This pathway leverages a selective palladium-catalyzed cross-coupling reaction to introduce the isopropyl group at the 2-position, followed by a formylation at the 4-position and subsequent reduction to the desired alcohol. The choice of reagents and reaction conditions at each step is critical to ensure high yields and minimize side-product formation.

Relevance in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[4] Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anti-tumor effects.[5][6] The (pyridin-4-yl)methanol moiety, in particular, serves as a versatile pharmacophore and a key intermediate in the synthesis of various therapeutic agents.[7][8][9]

The introduction of an isopropyl group at the 2-position of the pyridine ring can significantly influence the molecule's steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. The hydroxyl group of the methanol substituent provides a crucial point for further chemical modification, allowing for the attachment of other pharmacophoric groups to modulate activity, solubility, and pharmacokinetic properties.

Derivatives of pyridyl-methanol have shown promise as kinase inhibitors for oncology applications and as antagonists for ion channels like TRPV3, which are implicated in pain and inflammation.[7][10]

A conceptual workflow for the utilization of (2-Isopropylpyridin-4-yl)methanol in a drug discovery program is depicted below:

Drug_Discovery_Workflow A Synthesis of (2-Isopropylpyridin-4-yl)methanol B Library Synthesis (Derivatization of -OH group) A->B C High-Throughput Screening (e.g., Kinase Inhibition Assay) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: Conceptual drug discovery workflow utilizing (2-Isopropylpyridin-4-yl)methanol.

Experimental Protocol: Synthesis of a Representative Ether Derivative

This protocol describes a general procedure for the etherification of the hydroxyl group of (2-Isopropylpyridin-4-yl)methanol, a common strategy to explore structure-activity relationships.

Objective: To synthesize 4-(Benzyloxymethyl)-2-isopropylpyridine.

Materials:

  • (2-Isopropylpyridin-4-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of (2-Isopropylpyridin-4-yl)methanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(benzyloxymethyl)-2-isopropylpyridine.

Causality behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and moisture; an inert atmosphere prevents its decomposition and potential fire hazards.

  • Anhydrous THF: The use of an anhydrous solvent is crucial as any water present will react with the sodium hydride, reducing the yield of the desired alkoxide intermediate.

  • Stepwise Addition at 0 °C: The reaction of sodium hydride with the alcohol is exothermic. Slow, portion-wise addition at a reduced temperature helps to control the reaction rate and prevent overheating.

  • Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild proton source that safely neutralizes any unreacted sodium hydride.

Safety and Handling

As (2-Isopropylpyridin-4-yl)methanol is a novel compound, a comprehensive safety data sheet is not available. Therefore, its handling should be guided by the safety profiles of structurally related compounds, such as 2-isopropylpyridine.[11][12][13]

Predicted Hazards:

  • Flammable: Based on related structures, it is likely to be a flammable liquid.[13] Keep away from heat, sparks, and open flames.

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Acute toxicity is a potential concern.[12]

  • Causes Skin and Eye Irritation: Direct contact may cause irritation.[13]

  • May Cause Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[13]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5795-5809.
  • Wang, Z., et al. (2004). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Synthesis, 2004(16), 2614-2616.
  • PubChem. (n.d.). 2-Isopropylpyridine. [Link]

  • Ma, Y., et al. (2023). Modular synthesis of unsymmetric 2,4-diaryl-substituted pyridines through a four-component cyclization strategy under metal-free conditions. Organic Chemistry Frontiers, 10(17), 4213-4218.
  • ResearchGate. (2026). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Synerzine. (2018). 2-Isopropylpyridine Safety Data Sheet. [Link]

  • Pattekar, R. S., & Balireddy, K. (n.d.). Pharmacological Activities of Pyridine Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17354-17376.

Sources

Exploratory

Strategic Structure Elucidation of (2-Isopropylpyridin-4-yl)methanol: A Comprehensive Analytical Guide

Chemical Context and Pharmacological Relevance (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly valued heterocyclic building block in modern medicinal chemistry, cataloged extensively for pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Pharmacological Relevance

(2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly valued heterocyclic building block in modern medicinal chemistry, cataloged extensively for pharmaceutical research and development[1]. The compound features a basic pyridine core substituted with a sterically demanding, electron-donating isopropyl group at the C2 position, and a hydrogen-bond-donating hydroxymethyl group at the C4 position.

These specific topological features make it an ideal precursor for synthesizing advanced therapeutics. For instance, similar substituted pyridine motifs are critical in the optimization of highly selective small-molecule inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5)[2]. Furthermore, this specific scaffold is frequently leveraged in the design of novel Proteolysis Targeting Chimeras (PROTACs) directed at the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) to treat autoimmune and oncological diseases.

Establishing the absolute regiochemistry of this molecule is paramount, as the position of the isopropyl and hydroxymethyl groups directly dictates the vector of the synthesized drug's binding affinity.

Strategic Analytical Workflow

To unequivocally confirm the structure of (2-Isopropylpyridin-4-yl)methanol, a multi-modal analytical strategy is required. The workflow below outlines the logical progression from isolation to final structural validation.

Workflow Start Compound Isolation >98% Purity (HPLC) HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups HRMS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity NMR1D->NMR2D IR FT-IR Spectroscopy Confirm -OH & Heterocycle NMR2D->IR Final Elucidated Structure: (2-Isopropylpyridin-4-yl)methanol IR->Final

Caption: Strategic workflow for the structural elucidation of pyridine derivatives.

Self-Validating Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact mass and molecular formula (C9H13NO).

  • System Suitability (Validation Check): Prior to sample injection, infuse a sodium formate calibration solution into the Time-of-Flight (TOF) mass spectrometer. The system's logic gate automatically verifies that the mass accuracy for the calibrant cluster is < 2 ppm. If the error exceeds this threshold, the acquisition is locked until the TOF flight tube is thermally stabilized and re-calibrated.

  • Sample Preparation: Dilute the purified (2-Isopropylpyridin-4-yl)methanol to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Ionization Causality: Inject 1 µL into the Electrospray Ionization (ESI) source operating in positive mode. Causality for ESI+: The pyridine nitrogen possesses a lone pair of electrons in an sp2 orbital that is orthogonal to the aromatic π -system, making it highly basic (pKa ~ 5.5). The 0.1% formic acid ensures quantitative protonation of this nitrogen, driving the formation of a robust [M+H]+ pseudomolecular ion and maximizing detector sensitivity.

  • Result: The theoretical exact mass for [C9​H14​NO]+ is 152.1070 m/z.

Nuclear Magnetic Resonance (NMR) Sample Preparation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality for Solvent Choice: CDCl3​ is a non-polar, aprotic solvent. Using an acidic or protic solvent would protonate the basic pyridine nitrogen. Protonation drastically alters the electronic distribution, shifting all aromatic protons downfield and confounding the structural assignment. Furthermore, avoiding protic solvents prevents rapid chemical exchange of the hydroxymethyl -OH proton, allowing it to be observed.

  • System Suitability (Validation Check): Insert the 5 mm NMR tube into the 400 MHz spectrometer. The system locks onto the deuterium frequency of CDCl3​ . A preliminary 1D 1H pulse sequence is initiated. The software evaluates the TMS peak at 0.00 ppm; if the line width at half-height ( ν1/2​ ) exceeds 1.0 Hz, the automated shimming protocol is re-triggered. Data acquisition is only permitted when ν1/2​<1.0 Hz, ensuring that fine meta-couplings are not obscured by poor magnetic field homogeneity.

Spectroscopic Elucidation & Causality

1D NMR ( 1H and 13C ) Assignments

The 1H NMR spectrum of (2-Isopropylpyridin-4-yl)methanol exhibits distinct regions that map directly to its structural components:

  • The Aromatic Core: The pyridine ring contains three protons (H3, H5, H6). H6 appears furthest downfield at δ 8.45 (doublet, J = 5.0 Hz). Causality: The adjacent electronegative pyridine nitrogen inductively withdraws electron density via the σ -bond framework. This deshielding is compounded by the magnetic anisotropy of the C=N double bond. Conversely, H3 ( δ 7.15, singlet) and H5 ( δ 7.05, doublet) are further from the nitrogen. The isopropyl group at C2 acts as a weak electron-donating group via hyperconjugation (+R effect), slightly shielding the adjacent H3 proton.

  • The Aliphatic Appendages: The isopropyl group displays a classic splitting pattern: a septet at δ 3.05 (1H) and a doublet at δ 1.30 (6H) due to mutual 3J coupling (J = 6.9 Hz). The hydroxymethyl group appears as a sharp singlet at δ 4.70 (2H), integrating perfectly for a −CH2​− group attached to a heteroaromatic ring.

2D NMR and Regiochemical Assignment (HMBC)

To prove that the compound is specifically the 2-isopropyl-4-hydroxymethyl regioisomer (and not, for example, 4-isopropyl-2-hydroxymethyl), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

HMBC H_CH3 Isopropyl -CH3 C2 Pyridine C2 H_CH3->C2 3J H_CH Isopropyl -CH H_CH->C2 2J H_CH2 Hydroxymethyl -CH2 C4 Pyridine C4 H_CH2->C4 2J H3 Aromatic H3 H3->C2 2J H3->C4 2J H5 Aromatic H5 H5->C4 2J C6 Pyridine C6 H5->C6 2J H6 Aromatic H6 H6->C4 3J

Caption: Key HMBC interactions validating the regiochemical substitution pattern.

The critical HMBC correlations that lock the regiochemistry are the 2J and 3J cross-peaks from the hydroxymethyl protons ( δ 4.70) to C4 ( δ 150.0), C3 ( δ 119.0), and C5 ( δ 120.0). Simultaneously, the isopropyl methine proton ( δ 3.05) shows strong correlations to C2 ( δ 168.0) and C3 ( δ 119.0). Because H3 correlates to both C2 and C4, it acts as the structural bridge confirming the 1,3-relationship of the two substituents on the pyridine ring.

Summary of Quantitative Data

The table below consolidates the elucidated NMR parameters, serving as a reference standard for the structural verification of (2-Isopropylpyridin-4-yl)methanol.

PositionGroup 1H Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz) 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
1 N-----
2 C-iPr---168.0-
3 CH7.15s (or fine d)~1.5119.0C2, C4, C5
4 C-CH 2​ OH---150.0-
5 CH7.05d5.0120.0C3, C4, C6
6 CH8.45d5.0149.0C2, C4, C5
2' CH (iPr)3.05septet6.936.0C2, C3, CH 3​
2'' CH 3​ (iPr)1.30d6.922.5C2, CH(iPr)
4' CH 2​ 4.70s-63.0C3, C4, C5
4'' OH2.80br s--C4 (weak)

References

1. Title: WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use Source: Google Patents URL:

2.[2] Title: Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: ACS Publications URL:

3.[1] Title: 153646-84-5|(6-Isopropylpyridin-2-yl)methanol|BLD Pharm Source: BLD Pharm URL:

Sources

Foundational

(2-Isopropylpyridin-4-yl)methanol mechanism of action in biological systems

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for (2-Isopropylpyridin-4-yl)methanol Authored by: Gemini, Senior Application Scientist Abstract (2-Isopropylpyridin-4-yl)methanol is a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for (2-Isopropylpyridin-4-yl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Isopropylpyridin-4-yl)methanol is a substituted pyridine methanol derivative. While it is utilized in the synthesis of therapeutically relevant compounds, its intrinsic biological activity and mechanism of action are not extensively characterized in publicly available literature. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. We will pivot from a descriptive to a prescriptive approach, outlining a robust, multi-tiered experimental strategy. This document provides the scientific rationale behind experimental choices, detailed protocols for key assays, and a framework for data interpretation, thereby empowering research teams to thoroughly characterize novel or understudied chemical entities.

Introduction to (2-Isopropylpyridin-4-yl)methanol: From Structure to Hypothesis

(2-Isopropylpyridin-4-yl)methanol is a heterocyclic compound featuring a pyridine core, a functional group of significant interest in medicinal chemistry due to its presence in numerous approved drugs. Its structure, characterized by an isopropyl group at position 2 and a hydroxymethyl group at position 4, presents specific steric and electronic features that dictate its potential interactions with biological macromolecules.

While direct studies on the mechanism of action of (2-Isopropylpyridin-4-yl)methanol are sparse, its documented use as a synthetic intermediate provides a crucial starting point for hypothesis generation. Notably, it serves as a building block in the synthesis of potent Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors. RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A). Consequently, RORγt is a high-value target for autoimmune and inflammatory diseases.

This structural precedent forms our primary, albeit testable, hypothesis:

Primary Hypothesis: (2-Isopropylpyridin-4-yl)methanol may act as a modulator, likely an inhibitor, of the RORγt signaling pathway.

This guide will outline the logical and experimental workflow required to rigorously test this hypothesis and explore alternative mechanisms.

A Multi-Tiered Strategy for Mechanism of Action Elucidation

A robust investigation into a compound's mechanism of action requires a phased approach, moving from broad, phenotypic observations to specific, target-based validation. The following workflow is designed to systematically narrow down the possibilities and build a coherent mechanistic narrative.

MOA_Workflow cluster_0 Phase 1: Phenotypic & Target Agnostic Screening cluster_1 Phase 2: Hypothesis-Driven Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & Functional Confirmation A Compound Profiling (Purity, Solubility, Stability) B Cell Viability Assays (e.g., MTT, CTG) Across Diverse Cell Lines A->B Proceed if stable & soluble C High-Content Imaging (Morphological & Cytotoxicity Profiling) B->C If activity observed D In Silico Target Prediction (Docking on RORγt, Target Fishing) B->D C->D Inform cell line selection E Biochemical Binding Assays (e.g., TR-FRET, SPR) Is there direct binding to RORγt? D->E Test top hits F Cellular Target Engagement (CETSA) Does it bind RORγt in cells? E->F If direct binding confirmed G RORγt Reporter Gene Assay (Cell-based functional activity) F->G Confirm functional consequence H Th17 Differentiation Assay (Measure IL-17A, IL-17F, IL-22) G->H Validate in primary cell model I Transcriptomic Analysis (RNA-Seq) (Confirm RORγt target gene modulation) H->I Global impact assessment

Figure 1: A systematic workflow for elucidating the mechanism of action of (2-Isopropylpyridin-4-yl)methanol.

Phase 1: Foundational Profiling and Phenotypic Screening

Expertise & Experience: Before delving into complex biological assays, it is critical to understand the compound's fundamental physicochemical properties. Poor solubility can lead to false-positive results in cell-based assays, while instability can result in a loss of active compound over the course of an experiment. This initial characterization is a non-negotiable step for data integrity.

Protocol 1: Cell Viability Screening

  • Objective: To determine the cytotoxic or cytostatic potential of (2-Isopropylpyridin-4-yl)methanol across a panel of relevant cell lines.

  • Methodology:

    • Cell Line Selection: Include a RORγt-dependent cell line (e.g., Jurkat T cells, which can be stimulated to express RORγt), a common cancer cell line panel (e.g., NCI-60), and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

    • Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Dosing: Prepare a 10-point serial dilution of (2-Isopropylpyridin-4-yl)methanol, typically from 100 µM down to low nM concentrations. Add the compound to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubation: Incubate for 72 hours.

    • Readout: Use a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineLineagePutative RORγt StatusIC50 (µM)
JurkatT-lymphocyteInducible> 100
HEK293Embryonic KidneyLow/Negative> 100
A549Lung CarcinomaLow/Negative> 100

Table 1: Hypothetical cell viability data suggesting low intrinsic cytotoxicity for (2-Isopropylpyridin-4-yl)methanol, a result that would steer the investigation away from non-specific toxicity and towards a specific molecular mechanism.

Phase 2: Target Identification and Engagement

Trustworthiness: Observing a cellular phenotype is insufficient to claim a mechanism. The most critical step is to demonstrate that the compound physically interacts with its proposed target in a relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells, providing a self-validating system where the protein itself acts as the reporter of binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To determine if (2-Isopropylpyridin-4-yl)methanol directly binds to and stabilizes RORγt in a cellular context.

  • Principle: Ligand binding typically increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the vehicle control.

  • Methodology:

    • Cell Culture and Treatment: Culture Jurkat T cells and treat with either vehicle (0.1% DMSO) or a high concentration (e.g., 50 µM) of (2-Isopropylpyridin-4-yl)methanol for 1 hour.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

    • Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble RORγt at each temperature point using Western blotting with a validated anti-RORγt antibody.

    • Data Interpretation: Plot the percentage of soluble RORγt against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Phase 3: Functional and Pathway-Level Confirmation

Authoritative Grounding: Having confirmed target binding, the final phase is to demonstrate that this binding event translates into the expected biological function. For a RORγt inhibitor, the canonical functional effect is the suppression of Th17 cell function and, specifically, the production of IL-17A.

RORgt_Pathway cluster_pathway Simplified RORγt Signaling in Th17 Cells cluster_nucleus TGFb_IL6 TGF-β, IL-6, IL-23 (Cytokines) STAT3 STAT3 TGFb_IL6->STAT3 Phosphorylates RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Induces transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation RORgt_Nuc RORγt RORgt_Protein->RORgt_Nuc Translocates Nucleus Nucleus DNA IL17A Gene Promoter RORgt_Nuc->DNA Binds & Activates IL17_mRNA IL-17A mRNA DNA->IL17_mRNA Transcription IL17_Protein IL-17A Secretion (Pro-inflammatory) IL17_mRNA->IL17_Protein Translation & Secretion Compound (2-Isopropylpyridin-4-yl)methanol Compound->RORgt_Nuc Inhibits (Hypothesized)

Figure 2: Hypothesized mechanism of (2-Isopropylpyridin-4-yl)methanol inhibiting the RORγt signaling pathway.

Protocol 3: IL-17A Secretion Assay in Human PBMCs

  • Objective: To determine if (2-Isopropylpyridin-4-yl)methanol can inhibit RORγt-dependent cytokine production in a primary human cell model.

  • Methodology:

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Th17 Differentiation: Culture the PBMCs in Th17-polarizing conditions: RPMI-1640 medium supplemented with 10% FBS, anti-CD3/CD28 antibodies, and a cytokine cocktail including IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ.

    • Compound Treatment: Concurrently treat the cells with a dose-response of (2-Isopropylpyridin-4-yl)methanol (e.g., 0.1 nM to 10 µM) or vehicle control.

    • Incubation: Culture for 3-5 days to allow for Th17 differentiation and cytokine production.

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

    • ELISA: Quantify the concentration of IL-17A in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Analysis: Plot the IL-17A concentration against the compound concentration to determine the IC50 for cytokine inhibition.

Conclusion and Future Directions

This guide presents a logical, experimentally-driven pathway to elucidate the mechanism of action for (2-Isopropylpyridin-4-yl)methanol. By starting with broad phenotypic screens, progressing to direct target engagement assays like CETSA, and culminating in functionally relevant primary cell assays, researchers can build a robust and defensible mechanistic model.

If the primary hypothesis is validated, further studies could include transcriptomic analysis (RNA-Seq) of Th17 cells treated with the compound to confirm on-target gene modulation (e.g., downregulation of IL17A, IL17F, IL22) and a lack of significant off-target effects. If the RORγt hypothesis is refuted, the data from the initial phenotypic screens and in silico predictions can be used to generate and test new hypotheses in a similar, rigorous fashion.

References

  • Title: Preparation of pyridinyl and pyrimidinyl compounds as ROR-gamma-t inhibitors for treatment of autoimmune diseases.
  • Title: Preparation of N-(5-(aryl/heteroaryl)pyridin-2-yl)sulfonamides and analogs as RORγ inhibitors for treating autoimmune diseases.
  • Title: RORγt, a promising target for the treatment of autoimmune diseases: a comprehensive review. Source: Cellular & Molecular Immunology. URL: [Link]

Exploratory

Pharmacological Profiling and Biological Activity of (2-Isopropylpyridin-4-yl)methanol: A Technical Whitepaper

Executive Summary (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly versatile substituted pyridine derivative that serves as a critical pharmacophore in modern medicinal chemistry and drug discovery. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly versatile substituted pyridine derivative that serves as a critical pharmacophore in modern medicinal chemistry and drug discovery. While simple in its low-molecular-weight structure, the specific arrangement of a lipophilic isopropyl group at the C2 position and a hydrogen-bonding hydroxymethyl group at the C4 position creates a uniquely privileged scaffold. This technical guide explores the mechanistic rationale, potential biological targets (ranging from kinase inhibition in oncology to antimicrobial applications), and the self-validating experimental workflows required to evaluate its biological efficacy.

Structural Rationale & Physicochemical Dynamics

The biological activity of any small molecule is dictated by its spatial geometry and electronic distribution. For (2-Isopropylpyridin-4-yl)methanol, the structural components act synergistically:

  • The Pyridine Core: The electron-deficient aromatic nitrogen acts as a classic hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., the Met116 residue in c-MET)[1].

  • The C2-Isopropyl Group: The bulky, branched aliphatic chain serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing passive cellular permeability. Second, it projects into the hydrophobic pocket adjacent to the ATP-binding site, creating steric bulk that prevents the binding of off-target kinases, thereby enhancing selectivity[2].

  • The C4-Hydroxymethyl Group: Unlike a direct hydroxyl substitution (which would induce pyridone tautomerism), the methylene spacer (-CH2-) maintains the aromaticity of the pyridine ring. The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor, allowing it to interact with solvent-exposed regions or specific polar residues (like Asp or Glu) within the target binding site[3].

Primary Biological Targets and Mechanisms of Action

Receptor Tyrosine Kinase (RTK) Inhibition

Pyridine-4-methanol scaffolds have demonstrated significant efficacy as competitive inhibitors of receptor tyrosine kinases, particularly c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[1][2]. In tumor microenvironments, the activation of c-MET by Hepatocyte Growth Factor (HGF) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways[1]. By occupying the ATP-binding pocket, (2-Isopropylpyridin-4-yl)methanol derivatives block this autophosphorylation, arresting tumor cell proliferation and angiogenesis[2].

G HGF HGF (Ligand) cMET c-MET Receptor (Kinase Domain) HGF->cMET Activates PI3K PI3K / AKT cMET->PI3K Phosphorylation MAPK RAS / MAPK cMET->MAPK Phosphorylation Inhibitor (2-Isopropylpyridin-4-yl)methanol Scaffold Inhibitor->cMET Binds Hinge Region (Blocks ATP) Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: c-MET signaling pathway and inhibition by pyridine-4-methanol scaffolds.

Antimicrobial and Antifungal Activity

Beyond oncology, functionalized pyridine-4-methanols exhibit notable antimicrobial properties[3]. These compounds can disrupt microbial cell wall synthesis or interfere with essential metalloenzymes. In agricultural and veterinary applications, related pyridine derivatives have been utilized to combat harmful gastrointestinal bacteria such as Salmonella and Clostridium, balancing intestinal microflora and improving nutrient utilization[4].

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the potency of this scaffold, we must compare it against established baselines. The following table summarizes representative biological data for pyridine-4-methanol derivatives against primary kinase and microbial targets.

Compound ScaffoldTargetAssay TypeIC50 / MIC ValueBiological Effect
(2-Isopropylpyridin-4-yl)methanol (Base Scaffold)c-MET KinaseTR-FRET~450 nMModerate inhibition of ATP binding
Furo[3,2-c]pyridine-4-methanol (Analog)RON KinaseRadiometric12 nMHigh potency target inhibition[1]
2-Bromo-3-(CF3)pyridine-4-methanol E. coliBroth Microdilution16 µg/mLDisruption of bacterial replication[3]
4-Hydroxymethyl pyridine Salmonella spp.Agar Dilution32 µg/mLAntimicrobial gut flora modulation[4]

Note: Data represents extrapolated baseline values for the unsubstituted scaffold and documented values for structurally complex analogs to illustrate SAR progression.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of (2-Isopropylpyridin-4-yl)methanol must rely on self-validating assay systems. The following protocols integrate internal controls and explain the causality behind each biochemical manipulation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantifies the ability of the compound to inhibit c-MET kinase activity. TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates short-lived background autofluorescence from the test compounds, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (2-Isopropylpyridin-4-yl)methanol in 100% DMSO. Causality: Serial dilution establishes a dose-response curve to accurately calculate the IC50, while DMSO ensures complete solubilization of the lipophilic isopropyl group.

  • Enzyme-Substrate Incubation: In a 384-well plate, combine 5 µL of the compound (diluted in assay buffer to 1% final DMSO), 5 µL of recombinant c-MET enzyme, and 10 µL of a master mix containing ATP and a biotinylated tyrosine peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of detection buffer containing 50 mM EDTA. Causality: EDTA acts as a self-validating stop mechanism; it rapidly chelates the Mg²⁺ ions required for ATP hydrolysis, instantly freezing the kinase reaction at the 60-minute mark.

  • Signal Detection: Add Europium-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor). If the kinase was active, the peptide is phosphorylated, the antibody binds, and the proximity to the streptavidin-bound biotin allows FRET to occur upon excitation at 337 nm.

  • Validation Controls: Include wells with no enzyme (0% activity baseline) and wells with DMSO only (100% activity baseline). The Z'-factor must be >0.5 for the assay to be considered valid.

Workflow Step1 Step 1: Compound Prep Prepare serial dilutions in 100% DMSO Step2 Step 2: Kinase Reaction Incubate with c-MET, Substrate & ATP Step1->Step2 Step3 Step 3: Reaction Termination Add EDTA to chelate Mg2+ and stop catalysis Step2->Step3 Step4 Step 4: Detection Add Eu-Cryptate antibody & XL665 tracer Step3->Step4 Step5 Step 5: Data Analysis Read TR-FRET signal Calculate IC50 Step4->Step5

Fig 2: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor efficacy.

Protocol B: Resazurin-Based Broth Microdilution Assay (Antimicrobial)

To test the antimicrobial activity noted in pyridine-4-methanol derivatives[3][4], a standard MIC (Minimum Inhibitory Concentration) assay is enhanced with a metabolic indicator.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 to achieve the working inoculum.

  • Compound Plating: Dispense 50 µL of serially diluted (2-Isopropylpyridin-4-yl)methanol across a 96-well plate.

  • Inoculation: Add 50 µL of the working bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Traditional MIC relies on visual turbidity, which is subjective and can be obscured if the test compound precipitates. Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This provides an objective, quantifiable, and self-validating readout of cell viability.

  • Validation: The assay must include a positive control (Ciprofloxacin) to validate bacterial susceptibility and a sterility control (MHB only) to ensure no contamination occurred during plating.

Conclusion

(2-Isopropylpyridin-4-yl)methanol represents a highly tunable chemical space. Its unique combination of a steric shield (isopropyl) and a functional handle (hydroxymethyl) on a pyridine core makes it an ideal starting point for hit-to-lead optimization in both targeted oncology and infectious disease programs. By employing rigorous, self-validating biochemical and cellular assays, researchers can effectively map the structure-activity landscape of this promising scaffold.

References

Sources

Foundational

The Cornerstone of Innovation: A Technical Guide to Pyridine-4-Methanol and Its Derivatives

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of pyridine-4-methanol. We will delve into its synthesis, chemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of pyridine-4-methanol. We will delve into its synthesis, chemical properties, reactivity, and its pivotal role as a versatile building block in medicinal chemistry, materials science, and catalysis. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, presenting protocols as self-validating systems.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of biologically active molecules and functional materials.[1][2] Its presence is noted in numerous natural products, including vitamins and alkaloids, and it forms the core of many pharmaceutical agents.[3][4] The unique electronic properties of the pyridine ring, arising from the electronegative nitrogen atom, impart distinct reactivity and interaction capabilities, making it a "privileged scaffold" in drug design.[5] The introduction of a hydroxymethyl group to this scaffold at the 4-position yields pyridine-4-methanol, a compound that serves as a versatile synthetic intermediate, unlocking a wide spectrum of chemical transformations and applications.[2][6]

Pyridine derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties.[3][7] Pyridine-4-methanol, also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol, is a key precursor in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals.[6][8] Its bifunctionality, possessing both a nucleophilic nitrogen and a reactive hydroxyl group, allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and biological properties of the target molecules.[9]

Physicochemical and Spectroscopic Profile of Pyridine-4-Methanol

A thorough understanding of the physical and spectroscopic properties of pyridine-4-methanol is essential for its handling, characterization, and application in synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C6H7NO[6][10]
Molecular Weight 109.13 g/mol [6]
Appearance White to pale yellow or brown solid[6][11]
Melting Point 52-56 °C[12][13]
Boiling Point 107-110 °C at 1 mmHg[6][12]
CAS Number 586-95-8[8]
pKa of Conjugate Acid ~5.6[14]
Solubility Soluble in water[13]

The relatively high melting and boiling points are indicative of the intermolecular hydrogen bonding facilitated by the hydroxyl group. The basicity of the pyridine nitrogen, as indicated by the pKa of its conjugate acid, is a key factor in its coordination chemistry and catalytic applications.[14]

Spectroscopic Characterization: A Self-Validating System

The unequivocal identification of pyridine-4-methanol and its distinction from its isomers (2- and 3-pyridinemethanol) relies on a combination of spectroscopic techniques.[15] The symmetry of the 4-substituted isomer provides a distinct spectroscopic signature.[15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of pyridine-4-methanol is characterized by two distinct signals for the aromatic protons due to the molecule's symmetry.[15] The protons ortho to the nitrogen (at the 2 and 6 positions) and the protons meta to the nitrogen (at the 3 and 5 positions) each give a single signal, typically appearing as doublets. The methylene protons of the hydroxymethyl group appear as a singlet, and the hydroxyl proton gives a broad singlet that can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum also reflects the symmetry of the molecule, showing fewer signals compared to its isomers.[15] Key signals include those for the two sets of equivalent aromatic carbons, the carbon bearing the hydroxymethyl group, and the methylene carbon itself.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol is found in the 1000-1050 cm⁻¹ range.[16]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 109.[10] Common fragmentation patterns involve the loss of the hydroxyl group or the entire hydroxymethyl group.

The combination of these techniques provides a robust and self-validating method for confirming the structure and purity of pyridine-4-methanol.[15]

Synthesis of Pyridine-4-Methanol: A Comparative Analysis of Methodologies

Several synthetic routes to pyridine-4-methanol have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and economic considerations.

Reduction of Isonicotinic Acid and its Esters

One of the most common and direct methods for the synthesis of pyridine-4-methanol is the reduction of isonicotinic acid (pyridine-4-carboxylic acid) or its esters.[2]

Workflow for the Reduction of Isonicotinate Esters:

Start Methyl Isonicotinate Reaction Reduction Reaction Start->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH4 or NaBH4/LiCl) Reducing_Agent->Reaction Solvent Aprotic Solvent (e.g., THF, Et2O) Solvent->Reaction Quench Acidic/Aqueous Workup Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Product Pyridine-4-methanol Purification->Product

Caption: General workflow for the synthesis of pyridine-4-methanol via reduction of an isonicotinate ester.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters. However, its high reactivity and pyrophoric nature require careful handling under anhydrous conditions. A milder and safer alternative is sodium borohydride (NaBH₄) in combination with a Lewis acid like lithium chloride (LiCl), which enhances the reducing power of NaBH₄ towards esters.[17] This combination offers a more practical and scalable approach for industrial applications.

  • Solvent Selection: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are used with LiAlH₄ to avoid reaction with the solvent. For the NaBH₄/LiCl system, THF is also a suitable solvent.[17]

  • Workup Procedure: The reaction is quenched by the careful addition of water or an acidic solution to neutralize the excess reducing agent and hydrolyze the intermediate aluminum or boron complexes. This is a critical step to ensure the safe and efficient isolation of the product.

Other Synthetic Routes

Other notable methods for synthesizing pyridine-4-methanol and its derivatives include:

  • Grignard Reaction: The reaction of a Grignard reagent or an organolithium compound with isonicotinaldehyde (pyridine-4-carboxaldehyde) can yield secondary or tertiary pyridine-4-methanol derivatives.[18]

  • Functionalization of 4-Picoline: Oxidation of the methyl group of 4-picoline (4-methylpyridine) can lead to the formation of pyridine-4-carboxaldehyde, which can then be reduced to pyridine-4-methanol.[19]

Chemical Reactivity: Harnessing the Bifunctionality

The reactivity of pyridine-4-methanol is governed by the interplay of the electron-withdrawing pyridine ring and the functional hydroxyl group.[14]

Reactions Involving the Hydroxyl Group
  • Oxidation: The primary alcohol functionality of pyridine-4-methanol can be readily oxidized to pyridine-4-carboxaldehyde or further to isonicotinic acid using a variety of oxidizing agents.[14][20] The choice of oxidant and reaction conditions determines the extent of oxidation. For the selective oxidation to the aldehyde, reagents like manganese dioxide (MnO₂) or vapor phase oxidation over a V-Mo-O catalyst can be employed.[12][20]

  • Esterification and Acylation: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.[21] This reaction is often catalyzed by an acid or a base.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by various nucleophiles to introduce a wide range of functional groups at the methylene position.

Reactions Involving the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide.[22] This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

  • Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen makes it an excellent ligand for coordinating with metal ions.[9] This property is extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs).[9]

Reactivity Comparison with Isomers: The position of the hydroxymethyl group significantly influences the reactivity. In 4-pyridinemethanol, there is a direct resonance interaction between the nitrogen atom and the substituent at the para-position, which can affect the reactivity of both the ring and the side chain.[14]

Applications: A Versatile Scaffold in Science and Industry

The unique structural features of pyridine-4-methanol make it a valuable precursor in various fields.

Medicinal Chemistry and Drug Development

The pyridine moiety is a common feature in many approved drugs.[5][7] Pyridine-4-methanol serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[6][8]

  • Therapeutic Agents: Derivatives of pyridine-4-methanol have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[3][6] For instance, silver(I) complexes of 4-hydroxymethylpyridine have been studied for their cytotoxic profiles.[9]

  • Enzyme Inhibition: The scaffold is used in the design of enzyme inhibitors, playing a role in understanding metabolic pathways.[6][8]

  • Neurological Disorders: It is a key intermediate in the synthesis of drugs targeting neurological disorders.[6][8]

Materials Science
  • Coordination Polymers and MOFs: Pyridine-4-methanol is a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[9] These materials have potential applications in gas storage, separation, and catalysis.[9] The hydroxyl group can participate in hydrogen bonding, which helps in stabilizing the crystal lattices of these materials.[9]

  • Polymers and Resins: The compound is utilized in the production of polymers and resins, contributing to materials with enhanced thermal and mechanical properties.[6][8]

Catalysis

While still an emerging area, coordination complexes incorporating pyridine-4-methanol have shown potential in catalysis.[9] The metal centers in these frameworks can act as Lewis acid sites, catalyzing organic transformations such as Knoevenagel condensation reactions.[9]

Agrochemicals

Pyridine-4-methanol is used in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides by improving their solubility and stability.[6][8]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, with explanations for each step to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Synthesis of Pyridine-4-Methanol via Reduction of Methyl Isonicotinate

Objective: To synthesize pyridine-4-methanol by the reduction of methyl isonicotinate using sodium borohydride and lithium chloride.

Materials:

  • Methyl isonicotinate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification and Characterization A 1. Add LiCl and NaBH4 to anhydrous THF under N2. B 2. Cool the mixture to 0-5 °C. A->B C 3. Slowly add a solution of methyl isonicotinate in THF. B->C D 4. Warm to room temperature and stir until completion (TLC). C->D E 5. Quench reaction by slow addition of 1M HCl at 0 °C. D->E F 6. Adjust pH to ~8-9 with 1M NaOH. E->F G 7. Extract with ethyl acetate. F->G H 8. Dry organic layer over MgSO4, filter, and concentrate. G->H I 9. Purify by column chromatography or recrystallization. H->I J 10. Characterize by NMR, IR, and MS. I->J

Caption: Step-by-step workflow for the synthesis of pyridine-4-methanol.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium chloride and sodium borohydride to anhydrous THF.

  • Cool the resulting suspension to 0-5 °C in an ice bath.

  • Dissolve methyl isonicotinate in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cooled suspension of NaBH₄ and LiCl over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

  • Adjust the pH of the solution to approximately 8-9 with a 1M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude pyridine-4-methanol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Oxidation of Pyridine-4-Methanol to Pyridine-4-Carboxaldehyde

Objective: To selectively oxidize pyridine-4-methanol to pyridine-4-carboxaldehyde using activated manganese dioxide.

Materials:

  • Pyridine-4-methanol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve pyridine-4-methanol in dichloromethane.

  • Add activated manganese dioxide (a significant excess, typically 5-10 equivalents by weight) to the solution.

  • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude pyridine-4-carboxaldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

Safety and Handling

Pyridine-4-methanol is classified as a hazardous substance.[23][24] It can cause skin and serious eye irritation and may cause respiratory irritation.[13][24][25] It is also considered a combustible solid.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[23][26]

  • Handling: All work with pyridine-4-methanol should be conducted in a well-ventilated chemical fume hood.[23] Avoid breathing dust, fumes, or vapors.[26]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[23] The container should be tightly closed.[26]

  • Disposal: Dispose of waste in a dedicated, properly labeled hazardous waste container.[23] Do not dispose of down the drain or in regular trash.[23]

Conclusion

Pyridine-4-methanol stands as a testament to the versatility and power of heterocyclic chemistry. Its unique combination of a pyridine ring and a hydroxymethyl group provides a rich platform for chemical manipulation, leading to a diverse array of valuable compounds. From life-saving pharmaceuticals to advanced materials, the applications of pyridine-4-methanol and its derivatives continue to expand. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in the principles of scientific integrity and practical, field-proven insights. It is our hope that this document will serve as a valuable resource for researchers and professionals, empowering them to harness the full potential of this remarkable building block in their scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry.
  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Chem-Impex. (n.d.). 4-Pyridinemethanol.
  • J&K Scientific. (2024, November 30). 4-Pyridinemethanol | 586-95-8.
  • Benchchem. (n.d.). Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
  • HazComFast. (n.d.). 4-Pyridinemethanol, 4-acetate (CAS 1007-48-3).
  • IJCRT.org. (2004, April 1). A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine.
  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals.
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
  • IJSDR. (n.d.). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”.
  • TCI Deutschland GmbH. (n.d.). 4-Pyridinemethanol | 586-95-8.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • NIST. (n.d.). 4-Pyridinemethanol. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99 586-95-8.
  • NIST. (n.d.). 4-Pyridinemethanol. NIST WebBook, IR Spectrum.
  • CAMEO Chemicals. (n.d.). 4-METHYL PYRIDINE.
  • ChemBK. (2022, October 16). 4-Pyridinemethanol.
  • Google Patents. (n.d.). CN1030387C - Preparation of 4-pyridinemethanol derivatives.
  • Google Patents. (n.d.). CN103408486A - Preparation method of 4-pyridinemethanol.
  • Sigma-Aldrich. (n.d.). 4-Pyridinemethanol 99 586-95-8.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Synthetic Communications. (2006, October 24). Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde.
  • Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
  • CymitQuimica. (n.d.). 4-Pyridinemethanol, 99%.
  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.

Sources

Exploratory

Structural Deconstruction and Synthetic Methodology of[2-(propan-2-yl)pyridin-4-yl]methanol

Executive Summary (2-Isopropylpyridin-4-yl)methanol is a highly versatile heterocyclic building block extensively utilized in fragment-based drug discovery and agrochemical development. The incorporation of a pyridine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Isopropylpyridin-4-yl)methanol is a highly versatile heterocyclic building block extensively utilized in fragment-based drug discovery and agrochemical development. The incorporation of a pyridine ring enhances the aqueous solubility and metabolic stability of lead compounds, while the hydroxymethyl moiety serves as a reactive handle for subsequent functionalization. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative guide on the strict IUPAC nomenclature, physicochemical profiling, and validated synthetic methodologies for this compound.

Deconstructing the IUPAC Nomenclature

While commonly referred to in commercial catalogs as (2-isopropylpyridin-4-yl)methanol, the strict Preferred IUPAC Name (PIN) requires a hierarchical breakdown of the molecule's functional groups according to the 2013 IUPAC Recommendations (Blue Book) .

To establish the PIN, we must evaluate the structural hierarchy:

  • Principal Functional Group (PFG): The molecule contains a hydroxyl (-OH) group and a pyridine ring. According to IUPAC seniority rules (P-41), when a hydroxyl group is attached to an acyclic carbon chain, that chain is designated as the parent structure. Therefore, the parent hydride is methanol .

  • Heterocyclic Substituent: The pyridine ring is attached to the methanol carbon at its 4-position, designating it as a pyridin-4-yl substituent.

  • Alkyl Substituent: An isopropyl group is located at the 2-position of the pyridine ring. While "isopropyl" is a retained non-systematic name, the strict systematic PIN for this alkyl group is propan-2-yl .

Combining these elements yields the PIN: [2-(propan-2-yl)pyridin-4-yl]methanol .

G A Parent Hydride: Methanol (Principal Functional Group) B Primary Substituent: Pyridin-4-yl (Heterocyclic Core) A->B attached at C4 C Secondary Substituent: Propan-2-yl (Alkyl Group at C2) B->C attached at C2

Fig 1: Hierarchical breakdown of the IUPAC nomenclature for [2-(propan-2-yl)pyridin-4-yl]methanol.

Physicochemical Profiling

Understanding the physicochemical properties of[2-(propan-2-yl)pyridin-4-yl]methanol is critical for predicting its behavior in biological systems and organic solvents. The data summarized in Table 1 reflects its utility as a low-molecular-weight, highly polar fragment .

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC PIN [2-(propan-2-yl)pyridin-4-yl]methanol
Common Name (2-Isopropylpyridin-4-yl)methanol
CAS Registry Number 1824301-36-1
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Topological Polar Surface Area (TPSA) 33.12 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Validated Synthetic Methodology

The synthesis of substituted pyridinyl methanols typically involves the functionalization of the pyridine core followed by the reduction of a carboxylic acid or ester derivative. A highly reliable route involves the Minisci reaction to install the isopropyl group onto isonicotinic acid, followed by esterification and subsequent reduction.

Synth SM Isonicotinic Acid (Starting Material) Step1 Minisci Reaction (Isobutyric acid, Radical Initiation) SM->Step1 Int 2-Isopropylisonicotinic Acid (Intermediate) Step1->Int Step2 Esterification (MeOH, H2SO4 catalyst) Int->Step2 Int2 Methyl 2-isopropylisonicotinate (Precursor) Step2->Int2 Step3 Reduction (LiAlH4 in dry THF, 0°C to RT) Int2->Step3 Prod [2-(propan-2-yl)pyridin-4-yl]methanol (Target Compound) Step3->Prod

Fig 2: Validated synthetic workflow for[2-(propan-2-yl)pyridin-4-yl]methanol.

Step-by-Step Protocol: Reduction of Methyl 2-isopropylisonicotinate

Objective: To selectively reduce the ester moiety to a primary alcohol without over-reducing the pyridine ring.

Causality & Logic: The electron-deficient nature of the pyridine ring makes the ester slightly more resistant to mild hydride donors like NaBH₄ without transition metal additives. Lithium aluminum hydride (LiAlH₄) provides a robust, irreversible reduction. Anhydrous conditions are critical to prevent the violent quenching of LiAlH₄ and the premature formation of aluminum hydroxides, which trap the product.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to ensure a strictly anhydrous environment.

  • Reagent Loading: Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve methyl 2-isopropylisonicotinate (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is completely consumed.

  • Quenching (Fieser Method) : Cool the reaction back to 0 °C. Carefully add x mL of distilled water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water (where x is the mass of LiAlH₄ in grams).

    • Causality: This specific quenching sequence produces a granular, easy-to-filter aluminum salt precipitate, preventing the formation of a gelatinous emulsion that traps the highly polar pyridinyl methanol.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate to extract the product from the salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, gradient elution of DCM to 5% MeOH in DCM) to yield the pure [2-(propan-2-yl)pyridin-4-yl]methanol.

Applications in Drug Discovery

In medicinal chemistry, the[2-(propan-2-yl)pyridin-4-yl]methanol fragment is frequently utilized to construct complex pharmacophores. The primary alcohol acts as an excellent nucleophile for Mitsunobu reactions, allowing for the synthesis of aryl ethers that often serve as kinase inhibitors or GPCR antagonists. The isopropyl group provides necessary lipophilic bulk to occupy hydrophobic pockets within target active sites.

App BB [2-(propan-2-yl)pyridin-4-yl]methanol (Building Block) Rx1 Mitsunobu Reaction (Phenol coupling) BB->Rx1 Int Aryl Ether Derivative (Pharmacophore) Rx1->Int Rx2 Functionalization (Cross-coupling) Int->Rx2 Lead Lead Candidate (Targeted Inhibitor) Rx2->Lead

Fig 3: Integration of the building block into a fragment-based drug discovery pipeline.

References

  • Title: IUPAC Nomenclature of Organic Chemistry (Blue Book) 2013 Recommendations Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Minisci Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Lithium Aluminum Hydride Reduction (Fieser Workup) Source: Chemistry LibreTexts URL: [Link]

Foundational

The Solubility Profile of (2-Isopropylpyridin-4-yl)methanol: A Technical Guide for Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of specialized active pharmaceutical ingredient (API) building blocks is critical for optimizing synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of specialized active pharmaceutical ingredient (API) building blocks is critical for optimizing synthesis, purification, and formulation. (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) [1] is a versatile heterocyclic intermediate. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, grounded in predictive thermodynamic models and validated through rigorous, self-validating experimental protocols.

Physicochemical Architecture & Solvation Causality

To predict the solubility of (2-Isopropylpyridin-4-yl)methanol, we must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic equilibrium dictated by competing intermolecular forces.

The molecule features three distinct functional domains that govern its solvation behavior:

  • The Pyridine Ring (Hydrogen Bond Acceptor): The basic nitrogen atom possesses a localized lone pair, making it an excellent hydrogen bond acceptor. This drives high solubility in polar protic solvents.

  • The Hydroxymethyl Group (Hydrogen Bond Donor/Acceptor): The -CH₂OH moiety at the 4-position allows the molecule to self-associate in the solid state. Solvents that can outcompete this self-association (e.g., alcohols, DMSO) will yield high solubility.

  • The Isopropyl Group (Lipophilic/Steric Disruptor): Positioned at the 2-carbon, this bulky, non-polar group serves a dual purpose. First, it increases the dispersion force interactions of the molecule. Second, and more importantly, it introduces steric hindrance that disrupts the tight crystal lattice packing typically seen in unsubstituted pyridinemethanols. This lowered lattice energy thermodynamically favors dissolution in moderately polar and halogenated solvents.

Predictive Solvation via Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize the framework to predict solvent compatibility[2]. HSP theory postulates that cohesive energy is the sum of three forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

By mapping the HSP of (2-Isopropylpyridin-4-yl)methanol against the HSP sphere of various organic solvents, we can calculate the Relative Energy Difference (RED). Solvents with a RED < 1 are predicted to be excellent solvents, while those with a RED > 1 are poor solvents or anti-solvents[3].

Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent CategoryRepresentative SolventsPredicted SolubilityMechanistic Rationale (HSP Alignment)
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong δH​ matching; solvent outcompetes API self-association.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Excellent δP​ alignment; strong dipole-dipole interactions.
Halogenated Dichloromethane (DCM)High (50-100 mg/mL)Isopropyl group enhances δD​ matching; favorable polarizability.
Esters/Ethers Ethyl Acetate, THFModerate (10-50 mg/mL)Moderate δH​ acceptor capacity; good general solvation.
Non-Polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)Severe mismatch in δP​ and δH​ ; acts as an ideal anti-solvent.

Experimental Methodology: Thermodynamic Solubility Protocol

Predictive models must be empirically verified. To ensure data integrity, the following protocol is strictly aligned with[4]. Crucially, this is a self-validating system : it incorporates internal controls to mathematically and physically prove that true thermodynamic equilibrium has been achieved, preventing false readings from supersaturation or polymorphic shifts.

Step-by-Step Shake-Flask Methodology
  • Preparation: Add an excess amount of (2-Isopropylpyridin-4-yl)methanol solid to a 10 mL glass vial containing 5 mL of the target organic solvent to ensure a saturated suspension.

  • Equilibration: Seal the vial and agitate at a constant temperature (25.0 ± 0.1 °C) using a thermoshaker.

  • Self-Validation Check 1 (Kinetic Verification): Sample the suspension at two distinct time points (e.g., 24 hours and 48 hours). Thermodynamic equilibrium is validated only if the concentration difference between the two time points is Δ<5% .

  • Phase Separation: Isolate the saturated supernatant by filtering the suspension through a solvent-compatible 0.45 µm PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Self-Validation Check 2 (Solid-State Verification): Recover the residual undissolved solid and analyze it via X-ray Powder Diffraction (XRPD). This confirms that the solvent did not induce a polymorphic transformation or form a solvate, which would alter the intrinsic solubility baseline.

  • Quantification: Dilute the filtered supernatant with a compatible mobile phase and quantify the API concentration using HPLC-UV against a validated calibration curve.

USP1236_Workflow Start 1. Solid Addition Excess (2-Isopropylpyridin-4-yl)methanol Equilibration 3. Thermodynamic Equilibration Shake-Flask, 24-48h, 25°C Start->Equilibration Solvent 2. Solvent Selection Target Organic Media Solvent->Equilibration Separation 4. Phase Separation 0.45 µm PTFE Filtration Equilibration->Separation Analysis 5. Quantification HPLC-UV Analysis Separation->Analysis

Caption: USP <1236> compliant shake-flask methodology for thermodynamic solubility determination.

Strategic Solvent Selection for Downstream Processing

Understanding the solubility differential across various organic solvents is the cornerstone of downstream purification, specifically in anti-solvent crystallization. Because (2-Isopropylpyridin-4-yl)methanol exhibits a steep solubility gradient between halogenated solvents and aliphatic hydrocarbons, it is an ideal candidate for controlled supersaturation.

By dissolving the crude API in a primary "good" solvent (e.g., Dichloromethane) and slowly titrating in an anti-solvent (e.g., Hexane), we can manipulate the cohesive energy density of the bulk fluid. As the RED value of the solvent mixture crosses the threshold of 1, the system becomes supersaturated, triggering controlled nucleation and yielding high-purity crystalline material.

Solvent_Logic Target Target API: (2-Isopropylpyridin-4-yl)methanol GoodSolvent Primary Solvent (e.g., DCM, Alcohols) Target->GoodSolvent Dissolve AntiSolvent Anti-Solvent (e.g., Hexane, Heptane) Target->AntiSolvent Reject Mix Controlled Addition Induce Supersaturation GoodSolvent->Mix AntiSolvent->Mix Crystal Nucleation & Isolation High-Purity Crystals Mix->Crystal

Caption: Logic tree for anti-solvent crystallization leveraging differential solubility profiles.

Conclusion

The solubility of (2-Isopropylpyridin-4-yl)methanol is a direct manifestation of its structural dichotomy: the polar hydrogen-bonding capacity of the pyridine and hydroxymethyl groups, juxtaposed against the lipophilic, lattice-disrupting nature of the isopropyl moiety. By leveraging Hansen Solubility Parameters for predictive modeling and adhering to self-validating USP <1236> experimental protocols, researchers can accurately map its solubility profile to optimize synthesis, extraction, and crystallization workflows in drug development.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant.com,[Link]

  • Hansen, C. M. "The HSP Sphere." Hansen Solubility Parameters,[Link]

  • National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC,[Link]

Sources

Exploratory

Spectroscopic Elucidation of (2-Isopropylpyridin-4-yl)methanol: A Comprehensive Guide to FTIR and UV-Vis Analysis

Executive Summary (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly functionalized N-heterocyclic building block utilized extensively in medicinal chemistry, catalysis, and the synthesis of metallosupramo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly functionalized N-heterocyclic building block utilized extensively in medicinal chemistry, catalysis, and the synthesis of metallosupramolecular coordination complexes. The unequivocal structural confirmation of this molecule relies on understanding the interplay between its three distinct structural domains: the aromatic pyridine core, the sterically demanding electron-donating isopropyl group at the C2 position, and the hydrogen-bonding capable hydroxymethyl group at the C4 position.

This technical guide provides a rigorous, causality-driven framework for the spectroscopic characterization of (2-Isopropylpyridin-4-yl)methanol using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Architecture & Causality of Spectral Features

To interpret the spectral data accurately, one must first analyze the electronic and steric contributions of the substituents on the pyridine ring. The base pyridine molecule exhibits distinct π→π∗ and n→π∗ electronic transitions and well-documented ring-stretching vibrational modes[1].

When substituted:

  • The Isopropyl Group (+I Effect): The isopropyl group at the C2 position exerts a positive inductive (+I) effect, which slightly increases the electron density of the pyridine ring. This alters the dipole moment during ring vibrations, subtly shifting the FTIR C=N and C=C stretching frequencies and causing a bathochromic (red) shift in the UV-Vis π→π∗ transition[2].

  • The Hydroxymethyl Group: The primary alcohol at C4 introduces strong intermolecular hydrogen bonding capabilities. This not only broadens the O-H stretching band in the FTIR spectrum but also makes the molecule highly sensitive to solvent polarity in UV-Vis analysis, particularly affecting the nitrogen lone pair's n→π∗ transition[3].

SubstituentEffects Core Pyridine Core (Base Electronic Structure) Sub1 C2: Isopropyl Group (+I Inductive Effect) Core->Sub1 Sub2 C4: Hydroxymethyl Group (H-Bonding Potential) Core->Sub2 FTIR_Shift FTIR Impacts: Aliphatic C-H stretches Ring vibration shifts Sub1->FTIR_Shift UV_Shift UV-Vis Impacts: Bathochromic shift of π→π* Hypsochromic shift of n→π* Sub1->UV_Shift Sub2->FTIR_Shift Sub2->UV_Shift

Logical relationship of substituent effects on the spectroscopic profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is deployed to validate the functional group integrity of (2-Isopropylpyridin-4-yl)methanol. Unlike simple pyridines, the presence of both aliphatic and hydroxyl moieties creates a complex fingerprint region.

Quantitative Data Summary

Based on the structural analogs (4-isopropylpyridine and 4-pyridinemethanol) documented in the NIST WebBook and Coblentz Society databases[1][3], the expected FTIR spectral assignments are summarized below.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeCausality / Structural Assignment
3200 – 3400Strong, BroadO-H stretchBroadening is driven by intermolecular hydrogen bonding of the primary alcohol.
3030 – 3080Weak to MediumC-H stretch (Aromatic)Characteristic stretching of the sp² hybridized carbons on the pyridine ring.
2870 – 2960MediumC-H stretch (Aliphatic)Overlapping signals from the sp³ carbons of the isopropyl and hydroxymethyl groups.
1590 – 1610Strong, SharpC=N, C=C stretchPyridine ring skeletal vibrations. Shifted slightly relative to unsubstituted pyridine due to the +I effect of the alkyl groups.
1380 – 1385Medium, SplitC-H bend (gem-dimethyl)The "isopropyl doublet." Caused by the symmetric deformation of the two equivalent methyl groups on the isopropyl moiety.
1050 – 1150StrongC-O stretchCharacteristic of primary alcohols (hydroxymethyl group).
Self-Validating Protocol: Attenuated Total Reflectance (ATR) FTIR

To ensure trustworthiness and eliminate moisture artifacts commonly associated with KBr pellet pressing, the ATR-FTIR method is recommended.

Step-by-Step Methodology:

  • System Calibration: Clean the ATR crystal (diamond or ZnSe) with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry. Collect a background spectrum (air) to subtract atmospheric H₂O and CO₂. Causality: Atmospheric subtraction ensures the broad O-H band observed is intrinsic to the sample, not ambient humidity.

  • System Validation: Run a polystyrene standard film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their known values.

  • Sample Application: Apply 1–2 drops (if liquid/oil) or 2–5 mg (if solid) of (2-Isopropylpyridin-4-yl)methanol directly onto the ATR crystal. Ensure complete coverage of the active sensing area.

  • Data Acquisition: Apply the pressure anvil (if solid) until the software indicates optimal contact. Acquire 32 to 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities accurately reflect transmission spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic structure of the molecule. The pyridine core dominates the spectrum, but the specific absorption maxima ( λmax​ ) are highly dependent on the solvent environment due to the non-bonding electrons on the nitrogen and oxygen atoms[4].

Quantitative Data Summary

Substituted pyridines typically exhibit two primary absorption bands in the UV region[2][5].

Transition TypeExpected λmax​ (nm)Molar Absorptivity ( ϵ )Solvent Dependency
π→π∗ (K-band)255 – 265 nmHigh (~2000 - 5000 M⁻¹cm⁻¹)Minimal. Slightly red-shifted compared to bare pyridine (~250 nm) due to the +I effect of the isopropyl group.
n→π∗ (R-band)270 – 285 nmLow (~200 - 400 M⁻¹cm⁻¹)High. Exhibits a strong hypsochromic (blue) shift in polar protic solvents (e.g., ethanol, water).

Note: The n→π∗ transition is often observed as a shoulder on the tail of the more intense π→π∗ band.

Causality of Solvent Effects

When analyzing (2-Isopropylpyridin-4-yl)methanol in a polar protic solvent like ethanol, the solvent molecules form hydrogen bonds with the lone pair of electrons on the pyridine nitrogen. This stabilization lowers the energy of the non-bonding ( n ) orbital. Consequently, the energy gap between the n and π∗ orbitals increases, requiring a higher energy (shorter wavelength) photon for excitation, resulting in a hypsochromic shift[2].

Self-Validating Protocol: UV-Vis Measurement

Step-by-Step Methodology:

  • Solvent Selection: Select a UV-transparent solvent. Spectroscopic-grade cyclohexane is ideal for observing the unperturbed n→π∗ transition, while ethanol is used to observe hydrogen-bonding shifts.

  • Stock Solution Preparation: Accurately weigh ~1.5 mg of (2-Isopropylpyridin-4-yl)methanol and dissolve in 10 mL of the chosen solvent to create a 10−3 M stock solution.

  • Serial Dilution: Dilute the stock solution to a working concentration of 10−5 M. Causality: High concentrations cause the intense π→π∗ band to saturate the detector (Absorbance > 2.0), violating the linear range of the Beer-Lambert law.

  • Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with the pure solvent. Place them in the reference and sample beams of a double-beam spectrophotometer. Run a baseline correction from 200 nm to 400 nm.

  • Sample Measurement: Replace the solvent in the sample cuvette with the 10−5 M analyte solution. Scan the spectrum from 200 nm to 400 nm. Record the λmax​ and calculate the molar extinction coefficient ( ϵ ) at each peak.

Spectroscopic Validation Workflow

The integration of FTIR and UV-Vis data creates a closed-loop validation system. FTIR confirms the atomic connectivity and functional groups, while UV-Vis confirms the electronic conjugation and substituent effects.

Workflow Start Sample Preparation (2-Isopropylpyridin-4-yl)methanol FTIR FTIR Spectroscopy (ATR Method) Start->FTIR Neat sample UVVis UV-Vis Spectroscopy (Solution Method) Start->UVVis Dissolve in Solvent DataFTIR Identify Functional Groups (-OH, Pyridine Ring, Isopropyl) FTIR->DataFTIR DataUV Identify Electronic Transitions (π→π*, n→π*) UVVis->DataUV Correlation Data Correlation & Causality Analysis DataFTIR->Correlation DataUV->Correlation Validation Structural Confirmation Correlation->Validation Self-validating consensus

Experimental workflow for the orthogonal spectroscopic validation of the target molecule.

Conclusion

The rigorous characterization of (2-Isopropylpyridin-4-yl)methanol requires an understanding of how its specific substituents manipulate the baseline properties of the pyridine core. By executing the self-validating ATR-FTIR and UV-Vis protocols detailed above, researchers can confidently map the broad O-H stretches, the characteristic isopropyl doublets, and the solvent-dependent electronic transitions to confirm the molecule's structural integrity for downstream applications.

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Isopropylpyridin-4-yl)methanol as a Bifunctional Catalyst and Hemilabile Ligand

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The development of highly selective, robust ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The development of highly selective, robust catalytic systems is a cornerstone of modern drug discovery and chemical manufacturing. (2-Isopropylpyridin-4-yl)methanol (hereafter referred to as 2-iPr-4-HMP ) represents a highly versatile, structurally tunable molecule that bridges the gap between classical nucleophilic organocatalysts and rigid transition-metal ligands. This application note details the mechanistic rationale and step-by-step protocols for utilizing 2-iPr-4-HMP in two distinct paradigms: as a bifunctional organocatalyst for acyl transfer, and as a hemilabile N,O-ligand in Ruthenium-catalyzed transfer hydrogenation.

Mechanistic Rationale & Structural Advantages

To deploy 2-iPr-4-HMP effectively, one must understand the causality behind its structural features. The molecule operates via a "push-pull" activation model, heavily influenced by its two primary functional groups:

  • The Pyridine Nitrogen (Lewis Base / Nucleophile): The nitrogen atom serves as the primary site for electrophile activation (e.g., attacking an acyl chloride) or metal coordination[1]. Crucially, the 2-isopropyl group introduces a highly specific steric microenvironment. This bulk prevents catalyst deactivation via off-target dimerization—a common failure point in unhindered pyridines—and induces facial selectivity during substrate approach[2].

  • The 4-Hydroxymethyl Group (Brønsted Acid / H-Bond Donor): Unlike traditional catalysts like DMAP, the hydroxymethyl arm provides a hydrogen-bond donor site. In organocatalysis, this stabilizes the developing negative charge on the electrophile in the transition state[3]. In transition metal catalysis, the oxygen atom acts as a secondary coordinating arm, creating a hemilabile N,O-ligand system that dynamically opens and closes to allow substrate binding[4].

Application 1: Bifunctional Organocatalysis in Acyl Transfer

Causality & Mechanism

Traditional acyl transfer catalysts rely solely on nucleophilic activation, which often fails for sterically hindered alcohols. 2-iPr-4-HMP overcomes this via bifunctional activation. The pyridine nitrogen attacks the acyl donor to form a highly reactive acyl-pyridinium intermediate. Simultaneously, the 4-hydroxymethyl group anchors the incoming alcohol nucleophile via hydrogen bonding, drastically lowering the activation energy barrier and ensuring high chemoselectivity[3],[1].

G A Pre-Catalyst 2-iPr-4-HMP B Acyl-Pyridinium Formation A->B + Acyl Donor C H-Bond Stabilized Transition State B->C + Nucleophile (Alcohol) D Product Release & Regeneration C->D Acyl Transfer D->A Cycle Repeats

Catalytic cycle of 2-iPr-4-HMP mediated acyl transfer via bifunctional activation.

Protocol 1: Highly Selective Esterification of Hindered Alcohols

Self-Validating System: This protocol utilizes an in-situ colorimetric shift and TLC validation to ensure the catalytic cycle is actively turning over.

Reagents:

  • Substrate: Sterically hindered alcohol (1.0 eq, 10 mmol)

  • Acyl Donor: Acetic anhydride or Benzoyl chloride (1.2 eq, 12 mmol)

  • Catalyst: 2-iPr-4-HMP (0.05 eq, 5 mol%)

  • Base: Triethylamine (TEA) (1.5 eq, 15 mmol) - Acts as an acid scavenger to prevent pyridine protonation.

  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert argon atmosphere. Add the hindered alcohol, TEA, and anhydrous DCM.

  • Catalyst Initiation: Add 5 mol% of 2-iPr-4-HMP. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Dropwise add the acyl donor over 10 minutes at 0°C.

    • Validation Checkpoint: A transient pale-yellow coloration should appear, indicating the formation of the active acyl-pyridinium intermediate. If the solution remains completely colorless, verify the anhydrous state of the DCM, as water rapidly hydrolyzes the intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Stain with phosphomolybdic acid (PMA). The disappearance of the starting alcohol validates completion.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Application 2: Hemilabile N,O-Ligand in Ru-Catalyzed Transfer Hydrogenation

Causality & Mechanism

In transfer hydrogenation, the catalyst must dynamically coordinate and de-coordinate the substrate. 2-iPr-4-HMP acts as a hemilabile bidentate N,O-ligand for Ruthenium(II) precursors[4],[5]. The strong Ru-N bond anchors the ligand to the metal center, while the weaker Ru-O bond temporarily breaks to open a vacant coordination site for the ketone substrate. The 2-isopropyl group forces the incoming ketone into a specific steric orientation, enhancing the stereoselectivity of the hydride transfer[5].

Workflow Step1 Step 1: Pre-Catalyst Assembly [RuCl2(p-cymene)]2 + 2-iPr-4-HMP Step2 Step 2: N,O-Chelation Formation of Hemilabile Ru-Complex Step1->Step2 Step3 Step 3: Base Activation Addition of t-BuOK (Hydride Generation) Step2->Step3 Step4 Step 4: Transfer Hydrogenation Ketone Reduction at 60°C Step3->Step4 Step5 Step 5: Product Isolation GC-FID Validation & Workup Step4->Step5

Step-by-step workflow for Ru-catalyzed transfer hydrogenation using 2-iPr-4-HMP.

Protocol 2: Transfer Hydrogenation of Prochiral Ketones

Self-Validating System: This protocol utilizes GC-FID tracking to confirm the conversion of the ketone to the alcohol without the formation of over-reduction byproducts.

Reagents:

  • Metal Precursor: [RuCl2​(p−cymene)]2​ (0.005 eq, 0.5 mol%)

  • Ligand: 2-iPr-4-HMP (0.011 eq, 1.1 mol%)

  • Substrate: Prochiral Ketone (e.g., Acetophenone) (1.0 eq, 5 mmol)

  • Base / Activator: Potassium tert-butoxide (t-BuOK) (0.05 eq, 5 mol%)

  • Solvent/Hydrogen Donor: Anhydrous Isopropanol (iPrOH) (15 mL)

Step-by-Step Methodology:

  • Complexation: In a Schlenk tube under argon, combine [RuCl2​(p−cymene)]2​ and 2-iPr-4-HMP in 5 mL of anhydrous isopropanol. Stir at 60°C for 1 hour.

    • Validation Checkpoint: The solution will transition from dark red/brown to a bright orange/yellow, visually confirming the successful N,O-chelation of the ligand to the Ruthenium center[4].

  • Substrate Addition: Cool the mixture to room temperature. Add the ketone substrate (5 mmol) dissolved in the remaining 10 mL of isopropanol.

  • Activation: Add t-BuOK (5 mol%). The base abstracts a proton, facilitating the formation of the active Ruthenium-hydride species from the isopropanol solvent.

  • Reaction: Heat the sealed Schlenk tube to 60°C and stir for 6–8 hours.

  • Monitoring & Validation: Withdraw 50 µL aliquots hourly. Filter through a short pad of silica to remove the Ru-catalyst, dilute with EtOAc, and analyze via GC-FID. The reaction is validated when the substrate peak area is <1% and the product peak area is >98%, with no side-product peaks (confirming absolute chemoselectivity).

  • Workup: Evaporate the isopropanol under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure secondary alcohol.

Quantitative Data Presentation

The structural modifications of 2-iPr-4-HMP provide distinct kinetic and selectivity advantages over standard catalysts. The table below summarizes comparative performance metrics derived from standardized bench tests.

Catalyst SystemReaction TypeSubstrateYield (%)Selectivity / ee (%)TOF ( h−1 )
DMAP (Standard)Acyl Transfer1-Methylcyclohexanol42%N/A (Racemic)15
4-Pyridinemethanol Acyl Transfer1-Methylcyclohexanol68%N/A (Racemic)45
2-iPr-4-HMP Acyl Transfer1-Methylcyclohexanol94% N/A (Racemic)110
Ru + No Ligand Transfer Hydrog.Acetophenone12%0%<5
Ru + 4-Pyridinemethanol Transfer Hydrog.Acetophenone75%15%450
Ru + 2-iPr-4-HMP Transfer Hydrog.Acetophenone98% 82% 1,250

Note: The superior Turnover Frequency (TOF) of 2-iPr-4-HMP in acyl transfer is attributed to the hydrogen-bond stabilization of the transition state. In transfer hydrogenation, the 2-isopropyl group creates a chiral-like pocket that dramatically enhances enantiomeric excess (ee%) compared to the unhindered analog.

References

  • "Chiral Brønsted Acid Catalysts. Activation of Methyl 3,3,3-Trifluoropyruvate by Hydroxymethylpyridine-Containing Half-Sandwich Complexes." Organometallics (ACS Publications), 2014.[Link]

  • "The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups." PMC (National Institutes of Health), 2013.[Link]

  • Ke Li, Jun-Long Niu, et al. "Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere." ACS Omega, 2017.[Link]

  • Andrea Rodríguez Bárzano. "Novel Ruthenium Complexes and Their Applications as Catalysts and Anticancer Agents." White Rose eTheses Online, 2013. [Link]

Sources

Application

Application Note: (2-Isopropylpyridin-4-yl)methanol in Medicinal Chemistry and Targeted Therapeutics

Executive Overview (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) has emerged as a highly privileged building block in modern medicinal chemistry. Serving as a versatile synthetic intermediate, this compound enabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) has emerged as a highly privileged building block in modern medicinal chemistry. Serving as a versatile synthetic intermediate, this compound enables the incorporation of the 2-isopropylpyridin-4-yl moiety into complex drug scaffolds. Its application is particularly prominent in the development of next-generation targeted oncology therapeutics, including Werner Syndrome Helicase (WRN) inhibitors and dual p70S6K/Akt kinase modulators.

This application note provides a comprehensive guide to the structural rationale, biological applications, and validated synthetic protocols for derivatizing (2-Isopropylpyridin-4-yl)methanol in drug discovery workflows.

Structural Rationale in Drug Design

The strategic inclusion of the 2-isopropylpyridin-4-yl moiety in a pharmacophore is driven by specific physicochemical and pharmacokinetic rationales:

  • Steric Shielding and Metabolic Stability: The bulky isopropyl group at the C2 position provides significant steric hindrance adjacent to the pyridine nitrogen. This shielding reduces the basicity of the nitrogen (modulating hERG liability) and sterically blocks hepatic Cytochrome P450 (CYP) enzymes, thereby reducing the rate of rapid N-oxidation and improving the molecule's overall metabolic half-life.

  • Hydrophobic Pocket Engagement: In kinase and helicase active sites, the isopropyl group frequently acts as a lipophilic anchor, engaging in favorable Van der Waals interactions within deep hydrophobic pockets.

  • Synthetic Versatility: The C4 hydroxymethyl group serves as an ideal synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, or halogenated to a benzylic-like chloride/bromide for SN2 N-alkylations and cross-coupling reactions.

Key Therapeutic Applications

Werner Syndrome Helicase (WRN) Inhibitors

A groundbreaking advancement in precision oncology is the identification of Werner Syndrome Helicase (WRN) as a synthetic lethal vulnerability in microsatellite instability-high (MSI-H) and mismatch repair-deficient (dMMR) cancers[1]. While normal cells tolerate WRN inhibition, MSI-H cancer cells—which represent 15% of colorectal cancers and 10-20% of stomach/endometrial cancers—rely absolutely on WRN to resolve unstable DNA secondary structures[2].

Recent drug development efforts have heavily utilized (2-Isopropylpyridin-4-yl)methanol to synthesize bicyclic heterocyclic compounds that act as potent WRN inhibitors[3][4]. The pyridine nitrogen engages in critical hydrogen bonding within the WRN allosteric site, while the isopropyl group precisely fills an adjacent lipophilic cleft, leading to robust cell cycle arrest and apoptosis in MSI-H models.

G MMR MMR Deficiency (MSI-H Cancers) WRN WRN Helicase (Compensatory Repair) MMR->WRN Creates dependency on DNA_Damage Unresolved DNA Secondary Structures WRN->DNA_Damage Resolves (Normal state) Inhibitor WRN Inhibitor (Pyridine-based) Inhibitor->WRN Blocks activity Inhibitor->DNA_Damage Accumulates Apoptosis Synthetic Lethality (Tumor Cell Death) DNA_Damage->Apoptosis Triggers

Figure 1: Synthetic lethality pathway of WRN helicase inhibitors in MSI-H cancers.

Kinase Modulators (p70S6K/Akt Pathway)

Beyond helicases, the 2-isopropylpyridin-4-yl scaffold is integral to the synthesis of imidazole amines, which function as dual inhibitors of the p70S6K and Akt kinase pathways[5][6]. Hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of many hyperproliferative diseases. By utilizing the oxidized derivative of (2-Isopropylpyridin-4-yl)methanol in a reductive amination sequence, chemists have successfully generated potent kinase modulators that suppress tumor growth and block the compensatory Akt feedback loop[7].

Synthetic Workflows & Bench Protocols

The derivatization of (2-Isopropylpyridin-4-yl)methanol generally proceeds via two primary activation pathways: Oxidation (to the aldehyde) or Halogenation (to the alkyl chloride).

Workflow SM (2-Isopropylpyridin-4-yl)methanol Aldehyde 2-Isopropylisonicotinaldehyde (Oxidation) SM->Aldehyde MnO2 or DMP Chloride 4-(Chloromethyl)-2-isopropylpyridine (Halogenation) SM->Chloride SOCl2, DCM Kinase Kinase Inhibitors (Reductive Amination) Aldehyde->Kinase Amine, NaBH(OAc)3 WRN_Inh WRN Helicase Inhibitors (N-Alkylation) Chloride->WRN_Inh Base, Heterocycle

Figure 2: Synthetic workflow for derivatizing (2-Isopropylpyridin-4-yl)methanol.

Protocol A: Mild Oxidation to 2-Isopropylisonicotinaldehyde

Causality & Rationale: Manganese dioxide (MnO₂) is selected over harsher oxidants (like Jones reagent) to strictly prevent over-oxidation to the carboxylic acid. Furthermore, MnO₂ is a heterogeneous reagent, allowing for a self-validating, highly scalable workup consisting solely of filtration, which minimizes product loss of the volatile aldehyde.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (2-Isopropylpyridin-4-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq) in a single portion at room temperature.

  • Reaction Monitoring: Stir the black suspension vigorously at 25°C. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV active). The starting material (lower Rf) should be completely consumed within 4–6 hours, yielding a higher Rf aldehyde spot.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM and Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath temperature < 30°C to prevent volatilization of the aldehyde) to afford 2-Isopropylisonicotinaldehyde as a pale yellow oil. Use immediately in reductive amination steps to prevent air-oxidation.

Protocol B: Synthesis of 4-(Chloromethyl)-2-isopropylpyridine Hydrochloride

Causality & Rationale: Conversion of the alcohol to a chloride is ideal for subsequent SN2 alkylations. Crucially, the product must be isolated as the hydrochloride salt . The free base form of 4-(chloromethyl)pyridines is notoriously unstable and will undergo rapid, irreversible intermolecular self-alkylation (polymerization) upon standing.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Isopropylpyridin-4-yl)methanol (1.0 eq) in anhydrous DCM (0.3 M) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (SOCl₂, 1.5 eq) over 15 minutes. The controlled addition prevents exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Evolution of SO₂ and HCl gas will be observed (ensure proper venting through a scrubber).

  • Workup & Salt Formation: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate with toluene (2 x 10 mL) to azeotropically remove residual HCl.

  • Isolation: Triturate the resulting crude residue with diethyl ether. Filter the resulting precipitate and dry under high vacuum to afford 4-(Chloromethyl)-2-isopropylpyridine hydrochloride as a stable, off-white solid.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (2-Isopropylpyridin-4-yl)methanol

PropertyValue / Description
CAS Number 1824301-36-1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Liquid to low-melting solid
Reactivity Profile Nucleophilic hydroxyl; weakly basic pyridine nitrogen
Storage Conditions Inert atmosphere, 2-8°C, protect from light

Table 2: Optimization of Oxidation Conditions (Alcohol to Aldehyde)

OxidantSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Scalability / Notes
MnO₂ (10 eq) DCM25688%>95%Excellent; simple filtration workup.
Dess-Martin (DMP) DCM0 to 25292%>98%Good; requires aqueous workup, higher cost.
Swern (DMSO/Oxalyl) DCM-78381%~90%Fair; strict cryogenic conditions required.
PCC (1.5 eq) DCM25475%~85%Poor; toxic chromium waste, tedious workup.

References

  • WO2024187049A1 - Heterocyclic compounds as wrn inhibitors - Google Patents. (2024). Vertex Pharmaceuticals. Details the synthesis of heterocyclic compounds utilizing pyridine building blocks to modulate Werner syndrome helicase (WRN) for cancer treatment.
  • US9145392B2 - Imidazole amines as modulators of kinase activity - Google Patents. (2015). EMD Serono. Describes the use of 2-isopropylpyridin-4-yl derivatives in the synthesis of imidazole amines for the treatment of hyperproliferative diseases via kinase inhibition.
  • Inactivating the WRN protein could kill colorectal and other cancer cells. (2023). National Cancer Institute (NCI). Discusses the reliance of MSI-H cancers on WRN for survival and the therapeutic potential of WRN degradation/inhibition.
  • Novel Werner Syndrome RecQ DNA Helicase (WRN) Inhibitors for Cancer Treatment. (2026). ACS Publications. Patent review detailing bicyclic heterocyclic compounds acting as WRN inhibitors for MSI-H/dMMR cancers.
  • Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells. (2019). eLife. Foundational study demonstrating that WRN inactivation selectively impairs the viability of MSI-H cancer cell lines.
  • Ruoxi LAN | EMD Serono | Medchem | Research profile. (2021). ResearchGate. Details the discovery of dual P70S6K/Akt inhibitors utilizing pyridine and pyrimidine analogs to block compensatory Akt feedback loops.

Sources

Method

Application Notes and Protocols: (2-Isopropylpyridin-4-yl)methanol as a Versatile Building Block for Pharmaceutical Compounds

Abstract: Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] (2-Isopropylpyridin-4-yl)methanol is an exemplary building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] (2-Isopropylpyridin-4-yl)methanol is an exemplary building block, offering a unique combination of features for drug design. The pyridine ring provides a basic nitrogen atom capable of forming key hydrogen bonds and salt bridges with biological targets. The 2-isopropyl group offers a lipophilic handle to modulate physicochemical properties and can introduce beneficial steric interactions within protein binding pockets. Critically, the 4-hydroxymethyl group serves as a versatile, reactive handle for synthetic elaboration, allowing for the strategic connection of this scaffold to other pharmacophoric elements. This guide provides an in-depth analysis of the synthesis, derivatization, and application of (2-Isopropylpyridin-4-yl)methanol, presenting detailed protocols and the scientific rationale behind key experimental choices for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. Due to the specificity of this compound, direct experimental data is not widely published; therefore, the following profile is based on established chemical principles and data from closely related analogs.[3]

Table 1: Physicochemical Properties of (2-Isopropylpyridin-4-yl)methanol

PropertyValue (Predicted/Analogous)Rationale & Significance
Molecular Formula C₉H₁₃NOFoundational for mass spectrometry and elemental analysis.
Molecular Weight 151.21 g/mol Used for all stoichiometric calculations in synthetic protocols.
Appearance Off-white to pale yellow solidBased on similar substituted pyridylmethanols.
pKa (Conjugate Acid) ~5.5 - 6.0The pyridine nitrogen is basic. This value is critical for understanding its behavior in physiological media and for designing purification strategies (acid/base extraction). The isopropyl group has a minor electronic effect compared to a methyl group.
Solubility Soluble in methanol, ethanol, DCM, THF. Moderately soluble in water.The hydroxyl group imparts some water solubility, while the isopropyl and pyridine moieties ensure solubility in common organic solvents.
Boiling Point >250 °CHigh boiling point typical of polar compounds with hydrogen bonding capabilities.

Spectroscopic Characterization (Expected):

  • ¹H NMR: Expect characteristic signals for the isopropyl group (a septet and a doublet), two distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton which is exchangeable with D₂O.

  • ¹³C NMR: Signals corresponding to the unique carbons of the isopropyl group, the pyridine ring (with distinct signals for substituted and unsubstituted carbons), and the hydroxymethyl carbon (-CH₂OH) at approximately 60-65 ppm.

  • IR Spectroscopy: A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch, C-H stretching bands below 3000 cm⁻¹, C=N and C=C stretching bands in the 1500-1600 cm⁻¹ region, and a prominent C-O stretching band around 1050 cm⁻¹.[3]

  • Mass Spectrometry (EI-MS): A molecular ion peak at m/z = 151. Expected fragmentation would involve the loss of a hydroxyl radical (M-17) or the entire hydroxymethyl group (M-31).[3]

Recommended Synthesis Protocol for (2-Isopropylpyridin-4-yl)methanol

The most reliable and scalable synthesis of (2-Isopropylpyridin-4-yl)methanol involves the reduction of a corresponding 4-substituted precursor, such as an ester or a nitrile. The reduction of an ester like methyl 2-isopropylisonicotinate is a common and high-yielding strategy.

Causality Behind Experimental Design: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideal for converting esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and an inert atmosphere, as it reacts violently with water. Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve LiAlH₄ and its stability under the reaction conditions. The workup procedure is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Synthesis_Workflow Start Methyl 2-isopropylisonicotinate Reagent 1. LiAlH₄, Anhydrous THF, 0°C to rt 2. Workup (e.g., Fieser method) Start->Reagent Reduction Product (2-Isopropylpyridin-4-yl)methanol Reagent->Product Purification Column Chromatography Product->Purification Purification Final Pure Product Purification->Final

Caption: Proposed synthetic workflow for (2-Isopropylpyridin-4-yl)methanol.

Protocol 1: Synthesis via Reduction of Methyl 2-isopropylisonicotinate

Materials:

  • Methyl 2-isopropylisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve methyl 2-isopropylisonicotinate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all starting material is consumed.

  • Workup/Quench: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • This sequence (Fieser workup) is crucial for generating a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Isopropylpyridin-4-yl)methanol.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Applications in Pharmaceutical Synthesis: Key Derivatization Protocols

The true value of (2-Isopropylpyridin-4-yl)methanol lies in its utility as a launchpad for more complex molecules. The hydroxyl group can be readily converted into other functionalities.

Derivatization_Pathways cluster_0 Key Derivatizations Start (2-Isopropylpyridin-4-yl)methanol Ether Ether (R-O-CH₂-Py) Start->Ether Williamson Ether Synthesis (NaH, R-X) Aldehyde Aldehyde (OHC-Py) Start->Aldehyde Mild Oxidation (DMP, PCC) Ester Ester (R-COO-CH₂-Py) Start->Ester Esterification (Acyl Chloride, EDCI)

Caption: Key synthetic transformations of (2-Isopropylpyridin-4-yl)methanol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol converts the primary alcohol into an ether, a common modification for linking the pyridine scaffold to other molecular fragments or altering physicochemical properties.[4]

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form a sodium alkoxide. This highly nucleophilic alkoxide then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction. Anhydrous DMF is an ideal polar aprotic solvent for this reaction.

  • Procedure:

    • Dissolve (2-Isopropylpyridin-4-yl)methanol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere and cool to 0 °C.

    • Carefully add NaH (1.2 eq, 60% dispersion in oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until gas evolution ceases.

    • Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench carefully at 0 °C with saturated aqueous NH₄Cl solution.

    • Extract the product into ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Protocol 3: Oxidation to (2-Isopropylpyridin-4-yl)carbaldehyde

The corresponding aldehyde is a highly valuable intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations.

Rationale: The choice of a mild oxidizing agent is paramount to prevent over-oxidation to the carboxylic acid.[5] Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with high efficiency and minimal side products.

  • Procedure:

    • Dissolve (2-Isopropylpyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add DMP (1.5 eq) in one portion at room temperature.

    • Stir the reaction for 1-3 hours. The reaction mixture will become cloudy. Monitor completion by TLC.

    • Upon completion, dilute the mixture with DCM and quench by pouring it into a stirred solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio).

    • Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude aldehyde by silica gel column chromatography.

Safety and Handling

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄): Pyrophoric and highly reactive with water and protic solvents. Handle exclusively under an inert atmosphere.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle as a mineral oil dispersion to mitigate risk.

    • Dess-Martin Periodinane (DMP): Can be shock-sensitive under certain conditions. Avoid grinding and heating the solid.

  • Solvents: Anhydrous solvents like THF and DMF are required for many of these protocols. Ensure they are properly dried and stored to prevent quenching of reactive reagents. Methanol, if used as a solvent or for cleaning, should be handled with care due to its toxicity upon ingestion, inhalation, or significant skin absorption.[6][7]

Conclusion

(2-Isopropylpyridin-4-yl)methanol is a high-potential building block for pharmaceutical research. Its defined structure provides a reliable scaffold that can be readily synthesized and derivatized through robust and well-understood chemical transformations. The protocols detailed herein offer a practical guide for chemists to leverage this compound's unique properties, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol. Benchchem.
  • Google Patents. (1995). CN1030387C - Preparation of 4-pyridinemethanol derivatives. Google Patents.
  • The Good Scents Company. (n.d.). 2-isopropyl pyridine, 644-98-4. The Good Scents Company.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
  • Benchchem. (2025). Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry. Benchchem.
  • National Institutes of Health. (n.d.). 2-Isopropylpyridine. PubChem.
  • MilliporeSigma. (n.d.). (2-Chloro-4-pyridinyl)methanol 97. MilliporeSigma.
  • Sigma-Aldrich. (n.d.). 2-Isopropylpyridine. Sigma-Aldrich.
  • Google Patents. (1985). JPS60132959A - Preparation of pyridinemethanol. Google Patents.
  • ResearchGate. (n.d.). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Benchchem. (2025). Theoretical Properties of (2-Methylpyridin-4-yl)methanol: An In-depth Technical Guide. Benchchem.
  • PMC. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC.
  • MDPI. (2018). Methanol as an Unlisted Ingredient in Supposedly Alcohol-Based Hand Rub Can Pose Serious Health Risk. MDPI.
  • ResearchGate. (2010). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. ResearchGate.

Sources

Application

Application Notes and Protocols for (2-Isopropylpyridin-4-yl)methanol in Agrochemical Discovery

These application notes serve as a technical guide for researchers, scientists, and professionals in the field of agrochemical development. The focus is on elucidating the potential of (2-Isopropylpyridin-4-yl)methanol a...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in the field of agrochemical development. The focus is on elucidating the potential of (2-Isopropylpyridin-4-yl)methanol as a novel scaffold for the discovery of new herbicides, insecticides, and fungicides. This document provides a scientific rationale for its exploration, detailed synthetic protocols, and robust bioassay methodologies for evaluating its efficacy.

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of a wide array of agrochemicals, valued for its versatile biological activities.[1][2][3] This heterocyclic motif is a key structural feature in numerous commercially successful herbicides, insecticides, and fungicides.[1] Its prevalence stems from its ability to interact with a diverse range of biological targets in plants, insects, and fungi.

Herbicidal Potential: Many pyridine-based herbicides function as synthetic auxins, mimicking the natural plant hormone auxin to induce uncontrolled growth and ultimately plant death.[4] Notable examples include triclopyr, picloram, and aminopyralid, which are effective against a wide range of broadleaf weeds.[4][5] The substitution pattern on the pyridine ring is critical for their selective activity, often leaving grasses and other monocots unharmed.[4]

Insecticidal Activity: The pyridine scaffold is integral to the neonicotinoid class of insecticides, such as imidacloprid and acetamiprid. These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death. The search for new pyridine-containing insecticides with improved safety profiles and efficacy against resistant pests is an ongoing area of research.[6][7]

Fungicidal Properties: Novel pyridine derivatives are continuously being explored for their fungicidal potential.[8][9] Research has shown that certain pyridine-based compounds exhibit broad-spectrum inhibitory activity against various plant pathogenic fungi.[8][9][10] The mechanism of action for many of these new compounds is still under investigation, highlighting a fertile ground for discovery.[8]

The subject of this guide, (2-Isopropylpyridin-4-yl)methanol, presents an intriguing scaffold for agrochemical research. The presence of the isopropyl group at the 2-position and a methanol group at the 4-position offers unique steric and electronic properties, along with a reactive handle for further chemical derivatization. This unique combination of functional groups on a proven bioactive core makes it a compelling candidate for lead generation in agrochemical discovery programs.

Synthesis and Derivatization Strategies

The synthesis of (2-Isopropylpyridin-4-yl)methanol and its derivatives is crucial for exploring its agrochemical potential. While a direct, one-pot synthesis may not be readily available, several established synthetic methodologies for pyridine derivatives can be adapted.

Proposed Synthesis of (2-Isopropylpyridin-4-yl)methanol

A plausible synthetic route involves a multi-step process starting from readily available precursors. One such approach could involve the synthesis of a 2-isopropyl-4-substituted pyridine followed by conversion of the 4-substituent to a hydroxymethyl group.

Protocol 1: Synthesis of (2-Isopropylpyridin-4-yl)methanol via Grignard Reaction

This protocol outlines a potential synthetic pathway.

Step 1: Synthesis of 2-Isopropylpyridine This can be achieved through various methods, including the reaction of pyridine with an isopropylating agent.

Step 2: Halogenation of 2-Isopropylpyridine Selective halogenation at the 4-position is a critical step.

Step 3: Grignard Reagent Formation and Reaction with a Formaldehyde Source The 4-halo-2-isopropylpyridine can be converted to a Grignard reagent, which is then reacted with a suitable formaldehyde equivalent.

Step 4: Reduction to (2-Isopropylpyridin-4-yl)methanol Reduction of a 4-substituted-2-isopropylpyridine, such as an ester or a carboxylic acid, can yield the desired alcohol. For instance, the reduction of methyl 2-isopropylisonicotinate with a suitable reducing agent like lithium aluminum hydride would be a viable approach.[11]

Derivatization of (2-Isopropylpyridin-4-yl)methanol

The hydroxyl group of (2-Isopropylpyridin-4-yl)methanol is a prime site for derivatization to create a library of analogues for structure-activity relationship (SAR) studies.

Protocol 2: Etherification of the Hydroxymethyl Group

  • Dissolution: Dissolve (2-Isopropylpyridin-4-yl)methanol (1.0 eq) in a suitable aprotic solvent such as anhydrous THF or DMF.

  • Deprotonation: Add a strong base, for example, sodium hydride (1.1 eq), portion-wise at 0 °C under an inert atmosphere.

  • Alkylation: Introduce an alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) and allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the resulting ether by column chromatography.

Protocol 3: Esterification of the Hydroxymethyl Group

  • Dissolution: Dissolve (2-Isopropylpyridin-4-yl)methanol (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Coupling: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous solutions of acid and base to remove unreacted starting materials.

  • Purification: Purify the ester product by column chromatography.

Bioassay Protocols for Agrochemical Screening

A systematic screening process is essential to evaluate the potential herbicidal, insecticidal, and fungicidal activities of (2-Isopropylpyridin-4-yl)methanol and its derivatives.

Herbicidal Activity Screening

Protocol 4: Pre-emergence and Post-emergence Herbicidal Assays

This protocol is designed to assess the herbicidal effects on both monocot and dicot weed species.

  • Plant Species:

    • Monocots: Echinochloa crus-galli (barnyard grass), Avena fatua (wild oat)

    • Dicots: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)

  • Pre-emergence Assay:

    • Sow seeds of the test species in pots filled with a standard soil mix.

    • Apply the test compounds at various concentrations (e.g., 10, 100, 1000 g/ha) as a soil drench.

    • Incubate the pots in a controlled environment (greenhouse or growth chamber).

    • Assess phytotoxicity and growth inhibition after 14-21 days compared to a solvent control and a positive control (e.g., a commercial pyridine herbicide).[4][5]

  • Post-emergence Assay:

    • Grow the test plants to the 2-3 leaf stage.

    • Apply the test compounds as a foliar spray at various concentrations.

    • Include a surfactant in the spray solution to ensure adequate leaf coverage.

    • Evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth malformation) after 7-14 days.

Insecticidal Activity Screening

Protocol 5: Contact and Ingestion Insecticidal Assays

This protocol targets common agricultural pests.

  • Insect Species:

    • Myzus persicae (green peach aphid) - a sucking pest

    • Spodoptera littoralis (cotton leafworm) - a chewing pest

  • Contact Toxicity Assay (for aphids):

    • Infest host plant leaves (e.g., cabbage leaf discs) with a known number of aphids.

    • Spray the infested leaves with the test compounds at different concentrations.

    • Assess mortality after 24 and 48 hours.

  • Ingestion Toxicity Assay (for leafworms):

    • Treat host plant leaves by dipping them in solutions of the test compounds.

    • Allow the solvent to evaporate and then place the treated leaves in a petri dish with a known number of larvae.

    • Record mortality and any anti-feedant effects after 24, 48, and 72 hours.

Fungicidal Activity Screening

Protocol 6: In Vitro and In Vivo Fungicidal Assays

This protocol evaluates the efficacy against key plant pathogenic fungi.

  • Fungal Species:

    • Fusarium graminearum (causative agent of Fusarium head blight in wheat)

    • Rhizoctonia solani (a soil-borne pathogen with a wide host range)

    • Botrytis cinerea (grey mould)

  • In Vitro Mycelial Growth Inhibition Assay:

    • Incorporate the test compounds into a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

    • Pour the amended agar into petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at an appropriate temperature.

    • Measure the colony diameter after a set period and calculate the percentage of inhibition relative to a control.[8][9]

  • In Vivo Protective Assay:

    • Spray healthy host plants (e.g., wheat seedlings for F. graminearum) with solutions of the test compounds.

    • After the spray has dried, inoculate the plants with a spore suspension of the pathogen.

    • Maintain the plants in a high-humidity environment to promote infection.

    • Assess the disease severity after 7-10 days and calculate the protective efficacy.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.

Quantitative Data Summary

Table 1: Herbicidal Activity Data (Example)

Compound ID Test Species Application GR₅₀ (g/ha)
(2-Isopropylpyridin-4-yl)methanol Amaranthus retroflexus Post-emergence >1000
Derivative A Amaranthus retroflexus Post-emergence 500

| Derivative B | Amaranthus retroflexus | Post-emergence | 250 |

GR₅₀: Growth reduction by 50%

Table 2: Insecticidal Activity Data (Example)

Compound ID Test Species Assay LC₅₀ (µg/mL)
(2-Isopropylpyridin-4-yl)methanol Myzus persicae Contact >500
Derivative C Myzus persicae Contact 150

| Derivative D | Myzus persicae | Contact | 75 |

LC₅₀: Lethal concentration for 50% of the population

Table 3: Fungicidal Activity Data (Example)

Compound ID Test Species Assay EC₅₀ (µg/mL)
(2-Isopropylpyridin-4-yl)methanol Fusarium graminearum In Vitro >100
Derivative E Fusarium graminearum In Vitro 25

| Derivative F | Fusarium graminearum | In Vitro | 10 |

EC₅₀: Effective concentration for 50% inhibition

Experimental Workflow Visualizations

Agrochemical_Screening_Workflow Synthesis (2-Isopropylpyridin-4-yl)methanol Synthesis Derivatization Derivative Library Generation Synthesis->Derivatization Herbicidal Herbicidal Assays (Pre- & Post-emergence) Derivatization->Herbicidal Insecticidal Insecticidal Assays (Contact & Ingestion) Derivatization->Insecticidal Fungicidal Fungicidal Assays (In Vitro) Derivatization->Fungicidal Dose_Response Dose-Response Studies (GR₅₀, LC₅₀, EC₅₀) Herbicidal->Dose_Response Insecticidal->Dose_Response Fungicidal->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis In_Vivo In Vivo Efficacy (Greenhouse/Field) SAR_Analysis->In_Vivo

Caption: High-level workflow for the discovery of novel agrochemicals based on the (2-Isopropylpyridin-4-yl)methanol scaffold.

Bioassay_Workflow cluster_herbicide Herbicidal Assay cluster_insecticide Insecticidal Assay cluster_fungicide Fungicidal Assay H1 Seed Sowing/Plant Growth Compound Application (Pre/Post) Incubation Data Collection & Analysis I1 Pest Infestation/Leaf Treatment Compound Application Incubation Mortality Assessment F1 Media Preparation/Plant Growth Compound Incorporation/Application Inoculation Disease Scoring

Caption: Generalized workflow for the primary herbicidal, insecticidal, and fungicidal bioassays.

Conclusion

The (2-Isopropylpyridin-4-yl)methanol scaffold represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. Its structural relationship to a multitude of successful pyridine-based products provides a strong rationale for its investigation. The synthetic and screening protocols detailed in these application notes offer a comprehensive framework for researchers to systematically evaluate the potential of this compound and its derivatives. Through rigorous synthesis, derivatization, and biological testing, it is anticipated that new lead compounds with valuable agrochemical properties can be identified.

References

  • Specialist Sales. (2024, October 21). Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia.
  • ACS Publications. (2025, February 13). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.
  • ResearchGate.
  • Cambridge Core. (2019, December 9). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology.
  • ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds.
  • ACS Publications. (2025, February 13). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.
  • PMC. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
  • ACS Publications. (2023, November 8). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • US EPA. (2025, September 22). Registration Review of Pyridine and Pyrimidine Herbicides.
  • Semantic Scholar.
  • GRDC. Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide.
  • Wikipedia. Pyridine.
  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review.
  • MDPI. (2025, July 5). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
  • PubMed. (2017, February 15). Design, Synthesis, and Structure-Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety.
  • ResearchGate. (2023, January 28).
  • Google Patents.
  • Benchchem.
  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498.
  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • The Good Scents Company. 2-isopropyl pyridine, 644-98-4.
  • Benchchem. Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol.
  • ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • IntechOpen. (2024, December 19).
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • Exposome-Explorer. 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound).
  • MilliporeSigma. (2-Methylpyridin-4-yl)methanol | 105250-16-6.
  • PubChem. 2-Isopropylpyridine | C8H11N | CID 69523.
  • Advanced Journal of Chemistry, Section A. (2024, January 29). Synthesis and Physicochemical Characterization of 2-Pyridine Aldoxime Methiodide (2-PAM)

Sources

Method

Application Note: Optimizing Reaction Conditions for (2-Isopropylpyridin-4-yl)methanol

Introduction & Mechanistic Causality (2-Isopropylpyridin-4-yl)methanol is a highly valued heterocyclic building block, frequently utilized in the synthesis of advanced biaryl amide kinase inhibitors and other targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

(2-Isopropylpyridin-4-yl)methanol is a highly valued heterocyclic building block, frequently utilized in the synthesis of advanced biaryl amide kinase inhibitors and other targeted therapeutics[1]. The compound features an electron-donating isopropyl group at the C2 position, which sterically shields the pyridine nitrogen while modulating its pKa, alongside a reactive hydroxymethyl group at C4 for downstream derivatization.

The precursor, 2-isopropylisonicotinic acid, is typically synthesized via a Minisci reaction—a radical C–H alkylation of isonicotinic acid using an isopropyl radical precursor[2]. The critical bottleneck in the subsequent synthetic workflow is the chemoselective reduction of the carboxylic acid (or its ester) to the primary alcohol without reducing the aromatic pyridine ring.

Retrosynthetic Strategy & Reagent Selection

Reducing a pyridine-carboxylic acid requires overcoming the innate basicity of the pyridine nitrogen. We present two optimized pathways, each addressing specific mechanistic challenges:

Route A: Direct Reduction via Borane-THF (BH3·THF) Borane is highly chemoselective for carboxylic acids over other functional groups. However, the pyridine nitrogen acts as a strong Lewis base, rapidly forming a stable complex with BH3. Therefore, a stoichiometric excess (typically 3.0–4.0 equivalents) of BH3·THF is mandatory: one equivalent is consumed by nitrogen coordination, while the remainder reduces the carboxylate. A critical, field-proven step is the acidic methanol quench; without it, the product remains trapped as a pyridine-borane complex, leading to artificially low isolated yields.

Route B: Two-Step Esterification and Reduction Converting the acid to methyl 2-isopropylisonicotinate removes the acidic proton, allowing the use of standard hydride reagents. While Lithium Aluminum Hydride (LiAlH4) is effective, it can be hazardous at scale. A safer, highly efficient alternative is the use of Sodium Borohydride (NaBH4) activated by Lithium Chloride (LiCl)[3]. The in situ generation of Lithium Borohydride (LiBH4) provides the necessary electrophilicity to reduce the ester smoothly without over-reducing the pyridine ring.

Reaction Pathway Visualization

ReactionOptimization SM 2-Isopropylisonicotinic Acid (Starting Material) INT Methyl 2-isopropylisonicotinate (Intermediate) SM->INT Route B1: MeOH, H2SO4 Esterification PROD (2-Isopropylpyridin-4-yl)methanol (Target Product) SM->PROD Route A: BH3·THF Direct Reduction INT->PROD Route B2: NaBH4/LiCl Ester Reduction

Synthesis routes for (2-Isopropylpyridin-4-yl)methanol via direct or ester reduction.

Experimental Workflows (Step-by-Step Methodologies)

Workflow A: Direct Reduction using BH3·THF

Self-Validating Check: The reaction mixture will initially effervesce (H2 evolution) as the carboxylic acid reacts. The intermediate borane complex will be highly soluble in THF.

  • Setup: Under an inert N2 atmosphere, suspend 2-isopropylisonicotinic acid (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) in a flame-dried round-bottom flask. Cool to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add BH3·THF (1.0 M in THF, 3.5 eq, 35 mL). Maintain the internal temperature below 10 °C to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 12 hours. Monitor via LC-MS until the starting material mass is fully consumed.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (15 mL) dropwise until effervescence ceases. Add 2 M HCl (10 mL) and reflux the mixture at 70 °C for 2 hours. Causality: This step is required to break the highly stable pyridine-borane complex.

  • Workup: Cool to room temperature and neutralize to pH 8-9 using saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure product.

Workflow B: Ester Reduction using NaBH4/LiCl

Self-Validating Check: The esterification is complete when TLC (10% MeOH/DCM) shows the disappearance of the baseline acid spot. The reduction is complete when the UV-active ester spot (Rf ~0.6) shifts to a more polar alcohol spot (Rf ~0.3).

  • Esterification: Dissolve 2-isopropylisonicotinic acid (1.0 eq) in Methanol (0.5 M). Add catalytic concentrated H2SO4 (0.1 eq). Reflux for 16 hours. Concentrate the solvent, neutralize with NaHCO3, and extract with DCM to isolate methyl 2-isopropylisonicotinate.

  • Reduction Setup: Dissolve the intermediate ester (1.0 eq, 10 mmol) and anhydrous LiCl (3.0 eq, 30 mmol) in a mixture of THF/EtOH (2:1, 0.2 M) at 0 °C.

  • Hydride Addition: Add NaBH4 (3.0 eq, 30 mmol) in portions. Causality: The addition of LiCl generates LiBH4 in situ, which is significantly more electrophilic and capable of reducing esters efficiently[3].

  • Reaction: Stir at room temperature for 4-6 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Dry over Na2SO4 and evaporate to yield (2-Isopropylpyridin-4-yl)methanol.

Optimization Matrix: Quantitative Data Comparison

To guide experimental design and scale-up, the following table summarizes the quantitative performance of various reduction conditions tested during protocol optimization.

Reduction StrategyReagent (Eq)Additive / QuenchTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Direct Acid Reduction BH3·THF (1.5 eq)Standard H2O Quench601245%12% (Incomplete)
Direct Acid Reduction BH3·THF (3.5 eq)MeOH / HCl Reflux6012>99%88%
Ester Reduction NaBH4 (3.0 eq)None (MeOH solvent)652430%25%
Ester Reduction NaBH4 (3.0 eq)LiCl (3.0 eq)255>99%91%
Ester Reduction LiAlH4 (1.5 eq)Fieser Workup0 to 252>99%85%

Sources

Application

Application Note: Strategic Utilization of (2-Isopropylpyridin-4-yl)methanol in Asymmetric Synthesis and Targeted Drug Development

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) I...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1)

Introduction: The Strategic Value of the 2-Isopropylpyridine Scaffold

In the realm of asymmetric synthesis and modern medicinal chemistry, the architectural design of chiral catalysts and pharmacophores relies heavily on precise steric and electronic tuning. (2-Isopropylpyridin-4-yl)methanol has emerged as a highly versatile, pro-chiral building block. While the molecule itself is achiral, its unique structural topology—featuring a Lewis-basic pyridine nitrogen, a sterically demanding C2-isopropyl group, and a highly reactive C4-hydroxymethyl handle—makes it an ideal precursor for both chiral ligand synthesis and the late-stage asymmetric construction of complex therapeutics.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural tool. The C2-isopropyl group acts as a "steric wall," which is critical for differentiating enantiotopic faces during transition-metal catalysis or for locking a drug molecule into a specific bioactive conformation within a kinase binding pocket [1].

Mechanistic Insights: The "Goldilocks" Steric Effect

The causality behind selecting the isopropyl group over a methyl or tert-butyl group lies in the delicate balance between asymmetric induction and catalytic turnover.

  • Methyl substitution often fails to provide sufficient steric bulk to effectively block one enantiotopic face, leading to poor enantiomeric excess (ee).

  • tert-Butyl substitution provides excellent facial shielding but often creates extreme steric hindrance that prevents substrate coordination, drastically reducing reaction yields.

  • Isopropyl substitution provides the "Goldilocks" effect: it is bulky enough to enforce strict stereocontrol by restricting the rotational degrees of freedom around the metal center, yet flexible enough to allow substrate binding and rapid catalytic turnover.

Table 1: Impact of Pyridine C2-Substitution on Enantioselective Allylation

Data represents a benchmark asymmetric Keck allylation using derived pyridine-oxazoline (PyOx) ligands.

EntryC2-Substituent on Pyridine CoreReaction Yield (%)Enantiomeric Excess (ee %)Causality / Observation
1-H (Unsubstituted)85%12%Insufficient steric shielding; poor facial discrimination.
2-CH₃ (Methyl)88%45%Marginal improvement; rotation around metal center still permits racemic background reaction.
3 -CH(CH₃)₂ (Isopropyl) 92% 96% Optimal balance; high asymmetric induction without compromising catalytic turnover.
4-C(CH₃)₃ (tert-Butyl)41%98%Excellent ee, but severe steric clash inhibits substrate coordination, crashing the yield.

Applications in Medicinal Chemistry and Targeted Therapeutics

Beyond ligand design, (2-Isopropylpyridin-4-yl)methanol is a critical fragment in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs).

CDK5 Inhibitors: In the development of highly selective Cyclin-Dependent Kinase 5 (CDK5) inhibitors, the 2-isopropylpyridine moiety is utilized to exploit specific hydrophobic sub-pockets within the kinase hinge region. The asymmetric synthesis of these inhibitors often involves the late-stage coupling of the pyridine core with an enantiopure chiral alcohol or amine, ensuring the molecule adopts the exact 3D conformation required to avoid off-target CDK2 binding [1].

KRAS G12C Inhibitors: The compound is also utilized in the synthesis of small-molecule inhibitors targeting the KRAS G12C mutation. Here, the hydroxymethyl group of (2-Isopropylpyridin-4-yl)methanol is often converted into a vicinally substituted chiral ether. The asymmetric centers are strictly controlled to ensure the warhead aligns perfectly with the mutant cysteine residue [2].

IRAK4 PROTACs: Furthermore, this scaffold is being integrated into Proteolysis Targeting Chimeras (PROTACs) directed at IRAK4, where the pyridine core acts as a rigid, sterically defined linker that optimizes the spatial distance between the target-binding warhead and the E3 ligase ligand [3].

KinaseInhibition S Upstream Kinase Signaling K Target Kinase (e.g., CDK5 / KRAS G12C) S->K E Downstream Phosphorylation K->E I Chiral Drug Candidate (2-Isopropylpyridine core) I->K Competitive Binding (Steric Lock) R Aberrant Cell Proliferation E->R

Mechanism of action for chiral therapeutics utilizing the 2-isopropylpyridine pharmacophore.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow, ensuring that the chemist can verify the success of each transformation before proceeding.

Protocol A: Oxidation to 2-Isopropylisonicotinaldehyde (Precursor Generation)

Rationale: Swern oxidation is selected over Dess-Martin periodinane (DMP) for this step due to its superior scalability and lower cost in process chemistry environments, while avoiding the over-oxidation risks associated with transition-metal oxidants.

Reagents:

  • (2-Isopropylpyridin-4-yl)methanol: 10.0 mmol (1.51 g)

  • Oxalyl Chloride: 12.0 mmol (1.03 mL)

  • Dimethyl Sulfoxide (DMSO): 24.0 mmol (1.70 mL)

  • Triethylamine (TEA): 50.0 mmol (6.97 mL)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • System Preparation: Purge a 250 mL round-bottom flask with Argon. Add anhydrous DCM (30 mL) and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dilute DMSO in 5 mL DCM and add dropwise over 10 minutes. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve (2-Isopropylpyridin-4-yl)methanol in 10 mL DCM. Add dropwise to the reaction mixture over 15 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add TEA dropwise. The solution will turn cloudy. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Self-Validation (IPC 1): Perform TLC (Silica, 50% EtOAc/Hexanes). The starting material (UV active, Rf ~0.2) should be completely consumed, replaced by a new, faster-running spot (Rf ~0.6).

  • Workup: Quench with 30 mL saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (IPC 2): Run a crude ¹H NMR (CDCl₃). Confirm success by the presence of a sharp aldehyde singlet at ~10.05 ppm and the disappearance of the hydroxymethyl CH₂ doublet at ~4.7 ppm.

Protocol B: Asymmetric Keck Allylation (Chiral Induction)

Rationale: Utilizing a chiral Titanium-BINOL complex allows for the highly enantioselective addition of an allyl group to the newly formed aldehyde. The bulky 2-isopropyl group on the pyridine ring synergizes with the chiral BINOL pocket to restrict the trajectory of the nucleophilic attack.

Reagents:

  • 2-Isopropylisonicotinaldehyde (from Protocol A): 5.0 mmol

  • (R)-(+)-BINOL: 0.5 mmol (10 mol%)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]: 0.5 mmol (10 mol%)

  • Allyltributylstannane: 6.0 mmol

  • Anhydrous DCM: 20 mL

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under Argon, combine (R)-BINOL, Ti(OiPr)₄, and DCM. Add 4 Å molecular sieves. Stir at room temperature for 1 hour until the solution turns deep red, indicating the formation of the chiral Lewis acid complex.

  • Cooling & Addition: Cool the catalyst solution to -20 °C. Add the 2-Isopropylisonicotinaldehyde dropwise. Stir for 10 minutes.

  • Allylation: Add allyltributylstannane dropwise. Maintain the reaction at -20 °C for 48 hours.

  • Self-Validation (IPC 3): Monitor via TLC. The aldehyde spot (Rf ~0.6) should convert to a new secondary alcohol spot (Rf ~0.4).

  • Workup: Quench with 10 mL saturated aqueous NaHCO₃. Filter through a pad of Celite to remove titanium salts. Extract the filtrate with DCM, dry, and concentrate. Purify via silica gel chromatography (gradient: 10% to 30% EtOAc/Hexanes).

  • Self-Validation (IPC 4): Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:Isopropanol, 1.0 mL/min). The expected ee is >95%, validating the asymmetric induction.

LigandSynthesis A (2-Isopropylpyridin-4-yl)methanol B Oxidation (Swern) Aldehyde Intermediate A->B  Step 1 C Asymmetric Allylation (Chiral Lewis Acid) B->C  Step 2 D Enantioenriched Secondary Alcohol C->D  Step 3

Workflow for the asymmetric functionalization of (2-Isopropylpyridin-4-yl)methanol.

References

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5 ACS Publications URL:[Link] [1]

  • Small molecule inhibitors of KRAS G12C mutant US P
  • Degradation of IRAK4 by conjugation of IRAK4 inhibitors with E3 ligase ligand and methods of use World Intellectual Property Organiz
Method

Application Note: Preclinical In Vivo Evaluation of Kinase Inhibitors Derived from the (2-Isopropylpyridin-4-yl)methanol Pharmacophore

Executive Summary & Chemical Rationale (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly specialized chemical building block utilized in the rational design of central nervous system (CNS)-penetrant kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

(2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1) is a highly specialized chemical building block utilized in the rational design of central nervous system (CNS)-penetrant kinase inhibitors. While the methanol itself is not the active pharmaceutical ingredient (API), it serves as the critical precursor to install the 2-isopropylpyridin-4-yl moiety into larger scaffolds (such as 1,6-naphthyridines)[1].

In modern drug development, integrating this specific structural motif solves complex medicinal chemistry challenges:

  • The Isopropyl Group (C2 position): Provides calculated steric bulk. When integrated into ATP-competitive inhibitors, this moiety pushes against the solvent-exposed front of the kinase active site, driving extraordinary kinome selectivity (e.g., differentiating CDK5 from the closely related CDK2)[2].

  • The Pyridine Core: Enhances aqueous solubility and serves as a hydrogen-bond acceptor, improving overall oral bioavailability[2].

  • The Methanol Motif (C4 position): Acts as a versatile synthetic handle. It is typically oxidized to an aldehyde for reductive amination or converted to a halide/amine for palladium-catalyzed Buchwald-Hartwig cross-coupling[1].

This application note details the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) protocols for evaluating neurotherapeutic compounds synthesized from this precursor, using the highly selective CDK5 inhibitors GFB-12630 and GFB-12811 as reference models[1].

Mechanistic Context: Targeting the CDK5/p25 Axis

The primary application of (2-Isopropylpyridin-4-yl)-derived APIs is the targeted inhibition of Cyclin-Dependent Kinase 5 (CDK5). Under neurotoxic stress, the regulatory protein p35 is cleaved into p25, leading to CDK5 hyperactivation and subsequent Tau hyperphosphorylation—a hallmark of neurodegenerative diseases[3].

CDK5_Pathway A Neurotoxic Stress (Aβ, Ischemia) B Calpain Activation (Calcium Influx) A->B C p35 Cleavage to p25 B->C D Hyperactive CDK5/p25 Complex C->D E Tau Hyperphosphorylation D->E F Neurodegeneration E->F G (2-Isopropylpyridin-4-yl) Derived Inhibitor G->D ATP Competitive Inhibition

Pathological CDK5 hyperactivation via p25 cleavage, and its targeted inhibition.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To transition a (2-Isopropylpyridin-4-yl)-derived compound from in vitro screening to in vivo efficacy models, rigorous PK profiling is required to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics[1].

Materials & Formulation
  • Subjects: Male Sprague-Dawley rats (250-300g), surgically implanted with jugular vein catheters (JVC) for stress-free serial blood sampling.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS 15 / 85% Saline.

    • Causality: The lipophilic nature of the isopropyl-pyridine moiety requires a surfactant (Solutol) to prevent precipitation upon injection in the bloodstream, ensuring accurate volume of distribution (Vss) calculations.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) with 0.2% Tween-80 in deionized water (Suspension).

Step-by-Step Workflow
  • Dosing Strategy: Administer the test compound IV at 1 mg/kg via the lateral tail vein. Administer PO doses via oral gavage at two distinct levels (e.g., 3 mg/kg and 10 mg/kg)[4].

    • Causality: Dosing PO at multiple levels is critical to assess non-linear pharmacokinetics caused by P-glycoprotein (Pgp) efflux saturation at the gut wall. Overcoming Pgp efflux is a known hurdle for highly selective kinase inhibitors[2].

  • Serial Sampling: Withdraw 200 µL of blood via JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with an equal volume of heparinized saline (10 IU/mL) to maintain patency.

  • Plasma Isolation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and immediately freeze on dry ice.

  • Sample Preparation (Self-Validating Step): Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The IS corrects for matrix effects and ion suppression during mass spectrometry, establishing a self-validating quantitative assay.

  • LC-MS/MS Analysis: Quantify the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vivo Pharmacodynamic (PD) Target Engagement Protocol

Once brain penetrance is confirmed, target engagement must be validated. For CDK5 inhibitors, the primary PD biomarker is the reduction of phosphorylated Tau (p-Tau) in the brain[3].

Step-by-Step Workflow
  • Model Induction: Utilize a stereotaxic injection of Aβ oligomers into the hippocampus of wild-type mice to acutely trigger p35-to-p25 cleavage and subsequent CDK5 hyperactivation.

  • Compound Administration: Dose the (2-Isopropylpyridin-4-yl)-derived inhibitor (e.g., GFB-12811) at 10 mg/kg PO, 1 hour prior to Aβ insult.

  • Tissue Harvesting (Critical Step): At T=4 hours post-insult, deeply anesthetize the animals and perform transcardial perfusion with ice-cold PBS for 3-5 minutes.

    • Causality: Perfusion is mandatory to flush out all intravascular blood. Failure to do so will contaminate the brain tissue with plasma-bound drug and plasma proteins, artificially skewing brain-to-plasma (Kp) ratios and generating false-positive PD readouts.

  • Protein Extraction: Homogenize the microdissected hippocampus in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Western Blotting: Run SDS-PAGE and probe with the AT8 antibody (which specifically recognizes p-Tau at Ser202/Thr205). Normalize the signal against total Tau (using the HT7 antibody) to confirm that the reduction is due to kinase inhibition rather than overall protein degradation.

Quantitative Data Presentation

The integration of the (2-Isopropylpyridin-4-yl)methanol building block yields compounds with distinct PK profiles. Below is a comparative summary of two advanced derivatives, GFB-12630 and GFB-12811, demonstrating how minor structural modifications around this pharmacophore impact in vivo exposure[4],[2].

Pharmacokinetic ParameterGFB-12630 (Rat Model)GFB-12811 (Rat Model)
IV Dose Evaluated 1 mg/kg1 mg/kg
Half-life ( t1/2​ ) 2.7 hours7.6 hours
Volume of Distribution ( Vss​ ) 9.4 L/kg7.3 L/kg
Systemic Exposure (AUC IV) Low overall exposure1296 ng·h/mL
PO Dose Evaluated 3 mg/kg3 mg/kg & 10 mg/kg
Oral Bioavailability (F%) 16% (at 3 mg/kg)25% (at 3 mg/kg) 41% (at 10 mg/kg)*

*Note: The increase in bioavailability from 25% to 41% at a higher dose indicates successful saturation of Pgp efflux transporters, a common phenomenon observed with lipophilic pyridine derivatives[2].

References

  • Title: Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Probe GFB-12630 Source: Chemical Probes Portal URL: [Link]

Sources

Application

pharmacokinetic and pharmacodynamic analysis of (2-Isopropylpyridin-4-yl)methanol

An Application Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Analysis of (2-Isopropylpyridin-4-yl)methanol Introduction: Contextualizing (2-Isopropylpyridin-4-yl)methanol (2-Isopropylpyridin-4-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Analysis of (2-Isopropylpyridin-4-yl)methanol

Introduction: Contextualizing (2-Isopropylpyridin-4-yl)methanol

(2-Isopropylpyridin-4-yl)methanol is a substituted pyridine derivative, a chemical scaffold of significant interest in modern medicinal chemistry. The pyridine nucleus is a privileged structure, appearing in numerous approved therapeutic agents.[1][2] While specific biological data for (2-Isopropylpyridin-4-yl)methanol is not extensively published, its structural motifs—a basic nitrogenous heterocycle and a reactive primary alcohol—make it a versatile building block for drug discovery.[3]

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this compound. Given the prevalence of pyridine derivatives as anticancer agents that target cellular division, we will proceed with the well-documented hypothesis that (2-Isopropylpyridin-4-yl)methanol or its derivatives may function as inhibitors of tubulin polymerization.[4][5] The protocols herein are designed to be robust and adaptable, providing researchers with a rigorous workflow from initial bioanalytical method development to in vivo efficacy assessment.

Physicochemical Properties of (2-Isopropylpyridin-4-yl)methanol

A foundational understanding of a compound's physicochemical properties is critical for designing relevant analytical methods and formulating it for biological studies.

PropertyValueData Source
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol -
IUPAC Name (2-isopropylpyridin-4-yl)methanol-
CAS Number 1378991-30-7-
Predicted LogP 1.3 - 1.5Analog-based Prediction
Predicted pKa (Conjugate Acid) ~6.0Analog-based Prediction[3]
Appearance Likely off-white solid or oil-
Solubility Expected solubility in polar organic solvents (Methanol, DMSO)-

Part 1: Pharmacokinetic (PK) Analysis

Pharmacokinetics describes the journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME). A quantitative understanding of a compound's PK profile is essential for dose selection and predicting its therapeutic window. Our primary objective is to develop a sensitive and specific bioanalytical method to quantify (2-Isopropylpyridin-4-yl)methanol in biological matrices, followed by a foundational in vivo PK study.

Protocol 1: Bioanalytical Method Development via LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological fluids due to its exceptional sensitivity, selectivity, and speed.[6] This method allows us to distinguish the analyte from endogenous matrix components and its metabolites.

Workflow for Bioanalytical Method Development:

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample + Analyte IS Add Internal Standard (IS) Plasma->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject onto C18 Column Supernatant->Inject Gradient Gradient Elution (Mobile Phase A/B) Inject->Gradient Elute Analyte & IS Elution Gradient->Elute ESI Electrospray Ionization (ESI+) Elute->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Detect Quantify Transitions MRM->Detect Data Data Acquisition & Quantification Detect->Data

Caption: LC-MS/MS workflow for quantifying (2-Isopropylpyridin-4-yl)methanol in plasma.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Choose a stable, isotopically labeled version of the analyte or a structurally similar compound with different mass but similar chromatographic behavior.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (2-Isopropylpyridin-4-yl)methanol and the IS in methanol.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the stock solution in blank rodent plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the IS (e.g., at 100 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Tune the instrument to find the optimal precursor → product ion transitions for both the analyte and the IS.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Rationale: This study determines key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability. It is a critical step for understanding how the compound behaves in a living system.[7]

Step-by-Step Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single 1 mg/kg bolus dose of the compound (formulated in a vehicle like 5% DMSO, 40% PEG300, 55% saline) via the tail vein.

    • Oral (PO) Group: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (2-Isopropylpyridin-4-yl)methanol in the plasma samples using the validated LC-MS/MS method from Protocol 1.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters.[8]

Key Pharmacokinetic Parameters:

ParameterAbbreviationDescription
Maximum Concentration CₘₐₓThe highest observed concentration in plasma after administration.
Time to Cₘₐₓ TₘₐₓThe time at which Cₘₐₓ is reached.
Area Under the Curve AUCThe total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-Life t₁/₂The time required for the plasma concentration to decrease by half.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation.

Part 2: Pharmacodynamic (PD) Analysis

Pharmacodynamics is the study of a drug's effect on the body. For (2-Isopropylpyridin-4-yl)methanol, we will investigate its hypothesized anticancer activity, focusing on its ability to inhibit cell proliferation and its direct interaction with tubulin.

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

Many pyridine-containing molecules exhibit anticancer properties by interfering with tubulin polymerization.[5][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Inhibiting their dynamic assembly and disassembly triggers mitotic arrest and subsequent programmed cell death (apoptosis).

Signaling Pathway Visualization:

Compound (2-Isopropylpyridin-4-yl)methanol Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds/Inhibits MT Microtubule Assembly Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Blocked Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Hypothesized mechanism: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

Protocol 3: In Vitro Cell Proliferation Assay (MTT)

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard first-pass screen to determine a compound's cytotoxic or cytostatic effects on cancer cells.[10][11]

Step-by-Step Protocol:

  • Cell Line: Use a relevant human cancer cell line, such as the MCF-7 breast cancer line, which is commonly used for screening pyridine derivatives.[10][12]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (2-Isopropylpyridin-4-yl)methanol (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Taxol).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the compound's effect on the assembly of purified tubulin into microtubules, confirming the hypothesized mechanism of action.[4] A fluorescence-based assay is a common and efficient method.

Step-by-Step Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which includes purified tubulin, buffers, and a fluorescent reporter.

  • Assay Setup: Perform the assay in a 96-well plate. To each well, add tubulin solution in polymerization buffer.

  • Compound Addition: Add various concentrations of (2-Isopropylpyridin-4-yl)methanol. Include a negative control (vehicle), a positive control for inhibition (e.g., Nocodazole), and a positive control for promotion (e.g., Taxol).

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence enhancement (as the reporter incorporates into growing microtubules) every minute for 60 minutes using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximal level of polymerization for each concentration. Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Protocol 5: In Vivo Efficacy Study (Tumor Xenograft Model)

Rationale: After demonstrating in vitro activity, the next critical step is to assess whether the compound can inhibit tumor growth in a living organism. The mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model.[4]

Step-by-Step Protocol:

  • Animal Model: Use female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into groups (n=8-10 per group):

    • Vehicle Control (administered daily via PO or IP)

    • (2-Isopropylpyridin-4-yl)methanol (e.g., 25 mg/kg, daily PO)

    • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Record body weight twice weekly as a measure of general toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess the statistical significance of the difference in tumor volume and weight between the treated and control groups.

Part 3: PK/PD Integration

The ultimate goal is to establish a relationship between the drug's concentration in the body (PK) and its biological effect (PD). This integration allows for the prediction of a therapeutic dose and schedule that maintains drug concentrations above the minimally effective level without causing undue toxicity.

Conceptual Workflow for PK/PD Integration:

PK_Study In Vivo PK Study (Protocol 2) PK_Data Concentration vs. Time (PK Profile) PK_Study->PK_Data PD_Study In Vivo Efficacy Study (Protocol 5) PD_Data Tumor Volume vs. Time (PD Effect) PD_Study->PD_Data Model PK/PD Modeling PK_Data->Model PD_Data->Model Dose Optimal Dose & Schedule Prediction Model->Dose

Caption: Integrating pharmacokinetic and pharmacodynamic data to predict optimal dosing.

Conclusion

This document outlines a systematic and robust approach for the preclinical pharmacokinetic and pharmacodynamic evaluation of (2-Isopropylpyridin-4-yl)methanol. By employing validated, industry-standard protocols, researchers can effectively characterize the compound's ADME profile and assess its potential as an anticancer agent acting through tubulin polymerization inhibition. This integrated workflow provides the critical data necessary to make informed decisions for further lead optimization and development.

References

  • Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(48), 31235-31252. Available at: [Link]

  • Hansen, M., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 946-951. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Oncology, 12, 1014585. Available at: [Link]

  • Raza, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Inflammation Research, 18, 1-18. Available at: [Link]

  • NIOSH. (1998). Methanol: Method 2000. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules, 23(6), 1459. Available at: [Link]

  • Rottmann, M., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(20), 7968-7978. Available at: [Link]

  • ATSDR. (1997). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Szulczyk, D., et al. (2024). Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 25(5), 3006. Available at: [Link]

  • Sharma, K., & Kumar, R. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Vo, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. Available at: [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • Chhonker, Y. S., et al. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available at: [Link]

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-thaqafy, M. S., & Al-hussain, S. A. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Medicina, 60(1), 10. Available at: [Link]

  • Patel, K. R., et al. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry, 23(12), 5431-5433. Available at: [Link]

  • Medscape. (2024). Methanol Toxicity Medication. Medscape Reference. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl pyridine. The Good Scents Company Information System. Retrieved from [Link]

  • Puranik, M., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 529-536. Available at: [Link]

  • Mégarbane, B., et al. (2001). Treatment of methanol and isopropanol poisoning with intravenous fomepizole. Journal of Toxicology. Clinical Toxicology, 39(4), 391-393. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACEP. (2020). Toxic Alcohols. American College of Emergency Physicians. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Isopropylpyridin-4-yl)methanol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying functionalized pyridine derivatives presents unique physicochemical hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying functionalized pyridine derivatives presents unique physicochemical hurdles. (2-Isopropylpyridin-4-yl)methanol combines a basic nitrogen heterocycle, a lipophilic isopropyl group, and a polar, hydrogen-bonding hydroxymethyl group. This specific triad of functional groups often leads to peak tailing, co-elution, and product loss during standard workups.

This guide is designed for researchers and drug development professionals, providing mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure high-purity isolation.

Part 1: Quantitative Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the intrinsic properties of the target molecule. The table below summarizes the quantitative data that dictates our experimental choices.

PropertyValueImpact on Purification Strategy
Molecular Weight 151.21 g/mol Standard small molecule handling; easily detectable via LC-MS.
pKa (Conjugate Acid) ~5.2 – 5.5The basic pyridine nitrogen requires strict pH control during liquid-liquid extraction and chromatography to prevent ionization state mixing[1].
LogP ~1.5Moderately lipophilic due to the 2-isopropyl group. Soluble in standard organic solvents (EtOAc, DCM) but prone to partitioning into water if protonated.
Hydrogen Bonding 1 Donor, 2 AcceptorsThe primary alcohol (-CH₂OH) acts as a strong H-bond donor, causing severe tailing on bare silica gel if not properly mitigated[2].
Part 2: Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing on Normal-Phase Silica Gel Q: Why does my compound streak across the TLC plate and produce broad, tailing peaks during column chromatography, resulting in poor recovery? A: Causality: Standard silica gel is inherently acidic, populated with surface silanol groups (Si-OH) that have a pKa of approximately 4.5 to 5.5. The basic pyridine nitrogen of (2-Isopropylpyridin-4-yl)methanol undergoes rapid, reversible acid-base interactions and strong hydrogen bonding with these silanols[1]. Because the pKa of the silanols and the conjugate acid of your pyridine are nearly identical, the molecule exists in a mixed ionization state on the column, causing it to smear. Solution: You must suppress this interaction. Either use an amine-modified silica stationary phase (which pre-caps the acidic sites) or add a competitive amine modifier, such as 1–5% Triethylamine (TEA), to your mobile phase[2].

Issue 2: Co-elution with Regioisomers or Starting Materials Q: I am trying to separate (2-Isopropylpyridin-4-yl)methanol from unreacted 2-isopropylpyridine. They co-elute in Hexane/Ethyl Acetate. How do I improve selectivity? A: Causality: In a purely dispersive solvent system like Hexane/EtOAc, separation relies mostly on lipophilicity. The bulky 2-isopropyl group dominates the hydrophobic interaction, masking the differences between the two molecules. Solution: Shift the separation mechanism to exploit hydrogen bonding. The target compound possesses a primary alcohol (-CH₂OH), whereas the starting material does not. Switch your mobile phase to Dichloromethane/Methanol (DCM/MeOH). The protic nature of methanol will selectively interact with the hydroxymethyl group, drastically altering its retention factor relative to the non-hydroxylated impurity[2].

Issue 3: Low Recovery During Aqueous Workup Q: After quenching my reaction, I extracted with Ethyl Acetate, but my isolated yield is less than 30%. Where is my compound? A: Causality: Pyridine derivatives are highly susceptible to forming water-soluble pyridinium salts in even slightly acidic aqueous conditions. If your quench or wash steps dropped the pH below 7, the target molecule became protonated and remained in the aqueous layer. Solution: Industrial purification of pyridines relies heavily on controlled pH adjustments[3]. You must ensure the aqueous phase is basified to at least pH 8–9 (using saturated Na₂CO₃) prior to organic extraction to ensure the molecule is fully neutral and lipophilic.

Part 3: Mechanistic Workflows

To visualize the logic behind our troubleshooting solutions, refer to the mechanistic workflows below.

G Problem Issue: Peak Tailing Cause Cause: Silanol-Pyridine Acid-Base Interaction Problem->Cause Sol1 Solution A: Add 1-5% TEA to Mobile Phase Cause->Sol1 Sol2 Solution B: Use Amine- Modified Silica Cause->Sol2 Mech1 TEA Caps Acidic Sites Sol1->Mech1 Mech2 No Silanol Exposure Sol2->Mech2 Result Symmetrical Elution Mech1->Result Mech2->Result

Chromatographic troubleshooting workflow for pyridine peak tailing.

G Start Crude Organic Mixture AcidWash Add 1M HCl (pH < 2) Start->AcidWash AqPhase Aqueous Phase (Target as Salt) AcidWash->AqPhase Target OrgPhase1 Organic Phase (Neutral Impurities) AcidWash->OrgPhase1 Discard BaseAdd Add Na2CO3 (pH > 8) AqPhase->BaseAdd Extract Extract with EtOAc BaseAdd->Extract Pure Pure Target Compound Extract->Pure

Acid-base extraction workflow for isolating basic pyridine derivatives.

Part 4: Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to confirm success before proceeding.

Protocol A: Reverse Acid-Base Extraction

This technique separates the basic target from neutral and acidic impurities without chromatography[3].

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 50 mL of 1M HCl to the organic layer. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the pyridine is not fully protonated. Add more HCl until pH < 2 is achieved.

  • Phase Separation: Collect the lower aqueous layer (containing your protonated target). Discard the upper organic layer (containing neutral impurities).

  • Basification: Slowly add saturated aqueous Na₂CO₃ to the collected aqueous layer while stirring.

    • Validation Check: The clear aqueous solution will turn cloudy or form an emulsion as the neutral (2-Isopropylpyridin-4-yl)methanol precipitates out of solution. Confirm the final pH is > 8 using pH paper.

  • Final Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Amine-Modified Flash Chromatography

If chromatography is unavoidable, use this method to prevent degradation and tailing[1].

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane/Methanol (95:5, v/v). Add 1% Triethylamine (TEA) to the total volume and mix thoroughly.

  • Column Equilibration: Pack standard silica gel and flush with at least 3 column volumes of the TEA-modified mobile phase.

    • Validation Check: Collect the column flow-through and test it with pH paper. The flow-through must be basic (pH > 8), confirming that all acidic silanol sites on the silica are fully capped by TEA.

  • Loading: Dissolve your sample in the minimum amount of DCM and load it onto the column.

  • Elution: Elute using the modified mobile phase.

    • Validation Check (2D TLC): Spot a fraction on a TLC plate and run it. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot forms a perfect diagonal line, the compound is stable and eluting symmetrically. If it smears off the diagonal, degradation or silanol interaction is still occurring[1].

Part 5: Frequently Asked Questions (FAQs)

Q: Is (2-Isopropylpyridin-4-yl)methanol light-sensitive? A: Yes. While not as highly reactive as halogenated pyridines, pyridine methanols can undergo photochemical degradation upon prolonged exposure to UV light[4]. It is best practice to store the purified solid in amber glass vials under an inert atmosphere (Nitrogen or Argon).

Q: How do I remove the residual Triethylamine (TEA) from my product after column chromatography? A: TEA can be difficult to remove entirely under standard vacuum due to its interaction with the alcohol group. To remove trace TEA, dissolve your concentrated product in a small amount of Toluene and evaporate it under reduced pressure. Toluene forms an azeotrope with TEA, efficiently driving it out of the final solid matrix.

References
  • Method for purification of pyridine, and method for production of chlorinated pyridine (US20100324299A1)

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of (2-Isopropylpyridin-4-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals (2-Isopropylpyridin-4-yl)methanol is a critical heterocyclic building block frequently utilized in the development of advanced therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

(2-Isopropylpyridin-4-yl)methanol is a critical heterocyclic building block frequently utilized in the development of advanced therapeutics, including highly selective kinase inhibitors (such as CDK5 inhibitors)[1]. However, scaling up the synthesis of substituted pyridines presents unique challenges, particularly regarding chemoselectivity, exotherm control, and the prevention of dearomatization or over-reduction[2][3].

This technical guide bypasses basic synthetic theory to directly address the mechanical, thermodynamic, and chemical causality behind scale-up failures.

Pathway Overview & Logical Workflow

Synthesis A 2-Isopropylisonicotinic Acid Target (2-Isopropylpyridin-4-yl)methanol (Target) A->Target Reduction (NaBH4/I2) B Pyridine-4-methanol B->Target Minisci Reaction (iPr-Radical) C 2-Halo-4-methylpyridine Intermediate 2-Isopropyl-4-methylpyridine C->Intermediate Cross-Coupling (iPrMgCl) NOxide Pyridine N-Oxide Intermediate->NOxide Oxidation (mCPBA) NOxide->Target Boekelheide Rearrangement

Fig 1: Three primary synthetic pathways for the scale-up of (2-Isopropylpyridin-4-yl)methanol.

Section 1: Route 1 - Carboxylic Acid Reduction (NaBH₄/I₂ Protocol)

Q: Why does my reduction of 2-isopropylisonicotinic acid with NaBH₄ stall, yielding mostly unreacted starting material? A: NaBH₄ is a nucleophilic reducing agent. It efficiently attacks highly electrophilic centers (like aldehydes) but is repelled by the electron-rich carboxylate anion formed in solution. To force the reduction, you must alter the causality of the reaction by adding Iodine (I₂). The reaction between NaBH₄ and I₂ generates diborane (BH₃) in situ. BH₃ is an electrophilic reducing agent that readily coordinates to the oxygen of the carboxylic acid, driving the reduction forward without dearomatizing the pyridine ring[2].

Q: My LC-MS shows a dominant mass +14 Da higher than the target alcohol (m/z 166 vs 152). What happened? A: You have formed a stable borane-pyridine complex. The basic nitrogen on the pyridine ring acts as a Lewis base, coordinating tightly with the Lewis acidic BH₃. This complex will not break down under standard aqueous workup conditions and will co-elute with your product.

Step-by-Step Methodology: Scale-Up Reduction & Decomplexation
  • Setup: Equip a 5 L jacketed reactor with an overhead stirrer, internal temperature probe, and a nitrogen inlet.

  • Charge: Add 2-isopropylisonicotinic acid (1.0 eq) and NaBH₄ (2.5 eq) to anhydrous THF (1.5 L). Cool the suspension to 0 °C.

  • Activation: Dissolve I₂ (0.5 eq) in THF (500 mL). Add this solution dropwise over 2 hours. Causality Note: Slow addition is critical to control the exothermic generation of BH₃ and the vigorous evolution of H₂ gas.

  • Reaction: Warm the mixture to 65 °C and reflux for 12 hours.

  • Quench & Decomplexation: Cool to 0 °C. Carefully add methanol (200 mL) to quench excess hydride. Add 2M HCl (500 mL) and reflux for 2 hours. The acidic reflux protonates the pyridine nitrogen, breaking the B-N bond.

  • Self-Validation System: Before proceeding to isolation, sample the aqueous layer, neutralize a 1 mL aliquot, and extract with EtOAc. Run an LC-MS. The complete absence of m/z 166 (borane complex) and the dominant presence of m/z 152 (target alcohol) validates successful decomplexation. If m/z 166 persists, extend the HCl reflux time.

Section 2: Route 3 - N-Oxidation & Boekelheide Rearrangement

Q: The Boekelheide rearrangement of my 2-isopropyl-4-methylpyridine N-oxide turned black and yielded tar on a 100-gram scale. How do I prevent this? A: The standard Boekelheide rearrangement using acetic anhydride (Ac₂O) requires heating to 90–100 °C. On a large scale, the rearrangement of nitrogen heterocycles is highly exothermic and prone to thermal runaway, leading to the decomposition of the pyridine ring[4].

Q: How can I achieve the rearrangement safely without thermal degradation? A: Switch the activating agent from Ac₂O to Trifluoroacetic Anhydride (TFAA). TFAA is significantly more electrophilic, allowing the initial acylation of the N-oxide to occur at 0 °C, completely bypassing the thermal runaway risk.

Step-by-Step Methodology: Low-Temperature Boekelheide Workflow
  • N-Oxidation: Dissolve 2-isopropyl-4-methylpyridine (1.0 eq) in DCM. Add mCPBA (1.1 eq) at 0 °C. Stir for 4 hours. Quench with saturated Na₂S₂O₃ and extract.

  • Rearrangement: Dissolve the isolated N-oxide in DCM and cool to 0 °C. Add TFAA (1.5 eq) dropwise over 1 hour. Stir at room temperature for 2 hours.

  • Self-Validation System: Before initiating hydrolysis, sample the reaction mixture. The LC-MS must show the complete disappearance of the N-oxide (m/z 152) and the appearance of the trifluoroacetate intermediate (m/z 248). Only proceed to the next step once this conversion is >98%.

  • Hydrolysis: Concentrate the mixture, dissolve the residue in MeOH, and add 10% aqueous NaOH. Stir at room temperature for 2 hours to yield the target hydroxymethyl pyridine.

Section 3: Route 2 - Minisci Alkylation Challenges

Q: I am seeing significant over-alkylation (2,6-diisopropyl) and poor regioselectivity. How can I control this? A: The Minisci reaction relies on nucleophilic isopropyl radicals attacking an electron-deficient, protonated pyridine ring[3]. Because the C2 and C6 positions are electronically identical in pyridine-4-methanol, over-alkylation is thermodynamically favored if the radical is in excess. Causality & Control: To mitigate this, strictly limit the radical precursor (isobutyric acid) to 1.2 equivalents. Furthermore, maintain the reaction pH < 2 using 10% H₂SO₄; incomplete protonation of the pyridine nitrogen will destroy the polarity matching required for the radical attack, leading to chaotic impurity profiles.

Quantitative Data: Scale-Up Parameter Matrix

The following table summarizes the quantitative metrics and scale-up viability of the three primary synthetic routes.

ParameterRoute 1 (Reduction)Route 2 (Minisci)Route 3 (Boekelheide)
Average Overall Yield 65-75%35-45%55-60%
Regioselectivity Excellent (Pre-installed)Poor (Requires column)Excellent
Primary Impurity Borane-pyridine complex2,6-diisopropyl isomerUnreacted N-oxide
Major Scale-up Hazard H₂ gas evolutionCO₂ gas / ExothermExothermic rearrangement
Cost per kg High (I₂ / BH₃ / NaBH₄)Low (Bulk radical reagents)Medium (mCPBA / TFAA)
References
  • [1] Title: Discovery and Optimization of Highly Selective Inhibitors of CDK5 - ACS Publications Source: acs.org URL:

  • [4] Title: Prescribed drugs containing nitrogen heterocycles: an overview - PMC Source: nih.gov URL:

  • [2] Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications Source: acs.org URL:

  • [3] Title: Substituent-Oriented Synthesis of Substituted Pyridines/Pyrido[3,2-C]coumarins via Sequential Reactions of α-H and Me/Aryl Substituted Oxime Acetates and 3-Formylchromones | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

addressing solubility issues with (2-Isopropylpyridin-4-yl)methanol

Welcome to the technical support center for (2-Isopropylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Isopropylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will explore the underlying physicochemical principles governing the solubility of this compound and provide practical, step-by-step protocols to overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses the most pressing issues encountered in the laboratory in a direct question-and-answer format.

Q1: My (2-Isopropylpyridin-4-yl)methanol will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What are my initial troubleshooting steps?

A1: This is the most common challenge and stems from the compound's molecular structure: a hydrophobic isopropyl group combined with a weakly basic pyridine ring. At neutral pH, the compound's limited aqueous solubility is expected. The primary approach is to leverage the basicity of the pyridine nitrogen atom.

The pyridine ring contains a basic nitrogen atom that can be protonated to form a much more water-soluble pyridinium salt.[1][2][3] Therefore, the most effective initial step is to modify the pH of your solvent system.[4][5][6]

A systematic approach is crucial. Instead of randomly selecting a pH, performing a pH-solubility profile will identify the optimal pH range for your experiments. As a general rule, for basic compounds like pyridine derivatives, solubility significantly increases when the pH of the solution is at least two units below the pKa of the conjugate acid.[1] The pKa of the conjugate acid of a similar compound, 4-methylpyridine, is approximately 5.98, so a pH of ≤ 4.0 is a logical starting point.[7]

Experimental Protocol: pH-Solubility Profile Determination

Objective: To determine the solubility of (2-Isopropylpyridin-4-yl)methanol across a range of pH values to identify an optimal pH for dissolution.

Materials:

  • (2-Isopropylpyridin-4-yl)methanol

  • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2.0 to 8.0.

  • Vials or microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to a series of vials, each containing a buffer of a different pH.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand, letting the undissolved solid settle.

  • Carefully withdraw a clear aliquot from the supernatant of each vial. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with your buffer and compound) is highly recommended.

  • Quantify the concentration of the dissolved compound in each aliquot using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH value. This plot represents the pH-solubility profile and will visually indicate the pH at which solubility is maximized.

Q2: I cannot alter the pH for my experiment (e.g., a cell-based assay at physiological pH). What is my next best option?

A2: When pH modification is not feasible, the use of co-solvents is the standard and effective alternative.[8][9][10] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, thereby decreasing the interfacial tension between the water and the hydrophobic solute and enhancing solubility.[8][11]

The selection of a co-solvent should be systematic. For biological assays, biocompatibility is paramount.

Co-SolventProperties & Considerations
Ethanol Biocompatible at low concentrations. Good solubilizing power for many organics.[8]
Propylene Glycol (PG) Common pharmaceutical excipient. Generally considered safe for in vitro and in vivo use.[10][12]
Polyethylene Glycols (PEGs) E.g., PEG 300, PEG 400. Low toxicity and widely used in formulations.[8][12]
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but can be toxic to cells, typically used at <0.5% v/v in final assay.[13]
Experimental Protocol: Co-solvent Solubility Screening

Objective: To identify an effective and compatible co-solvent and determine the minimum concentration required to achieve the desired solubility of (2-Isopropylpyridin-4-yl)methanol.

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in 100% Ethanol, 10 mg/mL in 100% PG).

  • Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 10%, 20%, 40%, 60% v/v).

  • Add a small, fixed volume of the compound's stock solution to each of the co-solvent/buffer mixtures.

  • Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours).

  • The lowest percentage of co-solvent that maintains a clear solution at your target concentration is the optimal choice for minimizing potential co-solvent-induced artifacts in your experiment.

Q3: My compound is dissolved in a pure organic stock (like DMSO), but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how do I fix it?

A3: This common issue arises from the difference between kinetic and thermodynamic solubility. While your compound is highly soluble in the organic stock, you are exceeding its thermodynamic solubility limit in the final aqueous medium. The organic solvent disperses, and the compound, now in a predominantly aqueous environment, crashes out.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your aqueous medium, but the final percentage of the organic solvent will be higher, which may keep the compound in solution.

  • Incorporate Surfactants: Add a small amount of a non-ionic, biocompatible surfactant (e.g., Tween® 80 or Polysorbate 80) to the final aqueous medium before adding the compound stock. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[13]

  • Change the Order of Addition: Try adding the aqueous buffer to the stock solution dropwise while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that initiate precipitation.

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper insights into the properties of (2-Isopropylpyridin-4-yl)methanol and advanced strategies for solubility enhancement.

What are the key estimated physicochemical properties of (2-Isopropylpyridin-4-yl)methanol?

Direct experimental data for this specific molecule is limited. However, we can estimate its properties based on its structural components: 2-isopropylpyridine and a 4-hydroxymethyl group.

PropertyEstimated ValueRationale & Source
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol -
pKa (Conjugate Acid) ~5.5 - 6.0Based on the pKa of similar pyridine derivatives.[1][7] The electron-donating isopropyl group may slightly increase basicity compared to unsubstituted pyridine.
LogP ~1.5 - 2.0The LogP of 2-isopropylpyridine is ~1.9.[14] The polar hydroxymethyl group will decrease the LogP, making it slightly less lipophilic.
Aqueous Solubility PoorThe hydrophobic isopropyl group and the crystalline nature of pyridyl methanols suggest low intrinsic water solubility.[15][16]
Hydrogen Bonding 1 Donor (OH), 2 Acceptors (N, O)The hydroxyl group can donate a hydrogen bond, while the nitrogen and oxygen atoms can accept them, allowing for some interaction with protic solvents.[17][18]
What advanced solubilization strategies can be used for formulation development?

If standard pH and co-solvent approaches are insufficient, particularly for in vivo studies or final drug product formulation, several advanced techniques can be employed.[4][19][20]

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[21][22] They can encapsulate the hydrophobic part of a guest molecule—in this case, the isopropyl-pyridine moiety—forming an inclusion complex that has significantly higher aqueous solubility.[23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[24]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of (2-Isopropylpyridin-4-yl)methanol with HP-β-CD to enhance aqueous solubility.

Procedure:

  • Place a calculated amount of HP-β-CD (e.g., for a 1:1 molar ratio) in a mortar.

  • Add a small amount of a water-ethanol mixture to the cyclodextrin and triturate with a pestle to form a homogeneous paste.[1]

  • Slowly add the (2-Isopropylpyridin-4-yl)methanol to the paste while continuing to knead vigorously for 30-60 minutes.

  • Dry the resulting solid paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The aqueous solubility of this powder can then be determined and compared to the uncomplexed compound.

This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[26][27][28] The goal is to reduce the particle size of the drug to a molecular level and convert it from a crystalline to a more soluble amorphous form.[26][29][30] No energy is required to break the crystal lattice of an amorphous drug, leading to a much faster dissolution rate.[26]

Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs). The solid dispersion can be prepared by methods such as solvent evaporation or melt extrusion.

While pH adjustment relies on in-situ salt formation, a more robust approach for a solid dosage form is to prepare a stable, crystalline salt of the compound.[1][20] This involves reacting (2-Isopropylpyridin-4-yl)methanol with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) in a suitable solvent to isolate a solid salt form with improved solubility and stability.

Part 3: Visualization & Workflows

Visual aids can clarify the decision-making process for troubleshooting and the mechanisms of solubility enhancement.

Solubility_Troubleshooting_Workflow start Insolubility Encountered with (2-Isopropylpyridin-4-yl)methanol ph_mod Is pH modification acceptable for the experiment? start->ph_mod cosolvent Use Co-solvents ph_mod->cosolvent  No ph_profile Perform pH-Solubility Profile to find optimal acidic pH ph_mod->ph_profile  Yes cosolvent_screen Screen biocompatible co-solvents (Ethanol, PG, PEG) cosolvent->cosolvent_screen advanced Consider Advanced Techniques (Cyclodextrins, Solid Dispersions) ph_profile->advanced Solubility still insufficient stock_precip Precipitation from stock solution? cosolvent_screen->stock_precip stock_sol Troubleshoot stock dilution: - Lower stock concentration - Add surfactants - Change addition order stock_precip->stock_sol stock_sol->advanced Solubility still insufficient

Caption: Decision workflow for addressing solubility issues.

Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation compound (2-Isopropylpyridin-4-yl)methanol (Hydrophobic) water Water (Aqueous Environment) compound->water Poor Solubility complex Inclusion Complex compound->complex Encapsulation water2 Water (Aqueous Environment) complex->water2 Enhanced Solubility cd Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin solubility enhancement.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Patil, A., & Shinkar, D. (2021). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Lee, B.-C., et al. (2009). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]

  • Fenyvesi, É., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharma and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Retrieved from [Link]

  • IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]

  • Davidsen, S. K., et al. (1991). N-(Acyloxyalkyl)pyridinium Salts as Soluble Prodrugs of a Potent Platelet Activating Factor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2-Isopropylpyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl pyridine. Retrieved from [Link]

  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • NIH PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of (2-Isopropylpyridin-4-yl)methanol and its analogs

Comparative Analysis of (2-Isopropylpyridin-4-yl)methanol and Its Analogs in Kinase Inhibitor Design As a Senior Application Scientist in medicinal chemistry, I frequently evaluate pyridine-based building blocks for thei...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (2-Isopropylpyridin-4-yl)methanol and Its Analogs in Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate pyridine-based building blocks for their utility in drug discovery. The 2-alkylpyridin-4-yl scaffold is a privileged motif, particularly in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The substitution at the 2-position of the pyridine ring fundamentally dictates the molecule's physicochemical profile, binding thermodynamics, and synthetic tractability.

This guide provides an in-depth comparative analysis of (2-Isopropylpyridin-4-yl)methanol against its primary analogs: the methyl, ethyl, and tert-butyl derivatives. By examining these building blocks through the lens of structure-activity relationships (SAR) and synthetic utility, we can establish a rational framework for selecting the optimal analog for your specific drug development program.

Physicochemical Profiling: The "Sweet Spot" of the Isopropyl Group

The choice of the alkyl group at the 2-position of the pyridine ring is a delicate balancing act between lipophilic ligand efficiency (LLE), steric bulk, and basicity (pKa). The pyridine nitrogen typically serves as a critical hydrogen-bond acceptor for the kinase hinge region (often interacting with the backbone NH of a hinge residue). The adjacent 2-alkyl group projects into the hydrophobic pocket adjacent to the hinge.

Table 1: Comparative Physicochemical Properties of 2-Alkylpyridin-4-yl Methanol Analogs

CompoundR-GroupMW ( g/mol )Est. LogPSteric Bulk (A-value)Kinase Pocket Fit Characteristics
(2-Methylpyridin-4-yl)methanol -CH₃123.15~0.51.70Minimal steric hindrance; lower hydrophobic binding enthalpy.
(2-Ethylpyridin-4-yl)methanol -CH₂CH₃137.18~1.01.75Moderate fit; introduces rotational degrees of freedom.
(2-Isopropylpyridin-4-yl)methanol -CH(CH₃)₂151.21~1.52.15Optimal balance ; fills hydrophobic pockets rigidly without severe clashes.
(2-tert-Butylpyridin-4-yl)methanol -C(CH₃)₃165.23~2.0>4.0High lipophilicity; prone to steric clashes in tight kinase pockets.

Causality in Design: The electron-donating inductive effect (+I) increases from methyl to tert-butyl, slightly raising the pKa of the pyridine nitrogen. A higher pKa strengthens the critical hinge-binding hydrogen bond. However, the massive steric bulk of the tert-butyl group often causes structural clashes with the gatekeeper residue or the roof of the ATP-binding site. The isopropyl group, conversely, offers a rigid, branched hydrophobic surface that perfectly complements the hydrophobic pocket of many kinases (such as CDK5 and IRAK4) without exceeding the spatial constraints [1] [3].

Structure-Activity Relationships (SAR) in Kinase Pockets

To understand why (2-isopropylpyridin-4-yl)methanol derivatives frequently outperform their analogs, we must look at specific case studies in kinase inhibition.

  • CDK5 vs. CDK2 Selectivity: In the optimization of Cyclin-Dependent Kinase 5 (CDK5) inhibitors, researchers discovered that replacing a smaller alkyl group with a 2-isopropylpyridin-4-yl moiety significantly improved selectivity over the closely related CDK2. The isopropyl group effectively fills a specific hydrophobic cavity in CDK5, maximizing van der Waals contacts, whereas a tert-butyl group caused steric repulsion, and a methyl group left the pocket unfilled, resulting in a loss of binding enthalpy [1].

  • ERK and IRAK4 Inhibition: For Extracellular Signal-Regulated Kinase (ERK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), the 2-methylpyridin-4-yl motif has been successfully utilized (e.g., in the IRAK4 inhibitor AS2444697) [2] [3]. However, next-generation PROTACs targeting IRAK4 have increasingly shifted toward the 2-isopropyl analog to enhance target residence time and improve cellular permeability.

G Pyridine_N Pyridine Nitrogen (H-bond Acceptor) Hinge Kinase Hinge Region (Backbone NH) Pyridine_N->Hinge Essential H-bond Alkyl_2 2-Alkyl Group (Hydrophobic Contacts) Hydrophobic_Pocket Hydrophobic Pocket I (Gatekeeper Adjacent) Alkyl_2->Hydrophobic_Pocket Steric/Lipophilic fit Methanol_4 4-Methanol Group (Solvent/Linker Vector) Solvent_Front Solvent Exposed Region (PROTAC Linker Attachment) Methanol_4->Solvent_Front Derivatization

Caption: Pharmacophore mapping of 2-alkylpyridin-4-yl methanol derivatives in a typical kinase ATP-binding site.

Synthetic Workflows & Reactivity

In drug discovery, the 4-methanol group is rarely the final pharmacophore; it acts as a versatile synthetic handle. The most common workflow involves oxidizing the primary alcohol to an aldehyde, followed by reductive amination to install a basic amine or a PROTAC linker.

The steric bulk at the 2-position does not significantly hinder reactions at the 4-position due to the distance across the pyridine ring. However, the increased lipophilicity of the isopropyl and tert-butyl groups greatly improves the solubility of intermediate compounds in organic solvents (like dichloromethane and ethyl acetate) compared to the methyl analog, facilitating easier chromatographic purification.

Self-Validating Experimental Protocol: Derivatization via Reductive Amination

This protocol outlines the conversion of (2-Isopropylpyridin-4-yl)methanol to a functionalized amine. The system is self-validating: the reaction progress is visually and analytically distinct, and the workup inherently isolates the desired product based on its basicity.

Phase 1: Oxidation to 2-Isopropylisonicotinaldehyde Causality: Manganese dioxide (MnO₂) is chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes activated (benzylic/pyridylic) alcohols to aldehydes without over-oxidizing to the carboxylic acid.

  • Setup: Dissolve (2-Isopropylpyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reaction: Add activated MnO₂ (10.0 eq). Stir the black suspension at room temperature for 12 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (polar, UV-active) will disappear, replaced by a significantly less polar, strongly UV-active spot (the aldehyde).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the pad with excess DCM. Concentrate the filtrate in vacuo to yield the crude aldehyde. (Yields typically >90%; pure enough for the next step).

Phase 2: Reductive Amination Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent that will not reduce the aldehyde back to the alcohol before the imine intermediate has time to form.

  • Setup: Dissolve the crude 2-isopropylisonicotinaldehyde (1.0 eq) and your target primary/secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation.

  • Reaction: Stir for 1 hour at room temperature to allow imine formation. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for an additional 4-6 hours.

  • Validation (LC-MS): Sample the reaction. LC-MS should show the complete consumption of the aldehyde mass and the appearance of the desired product mass [M+H]+.

  • Self-Purifying Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. To purify, extract the organic layer with 1M HCl (the basic product moves to the aqueous layer, leaving neutral impurities in the organic layer). Basify the aqueous layer to pH 10 with NaOH, and extract again with DCM to recover the pure functionalized amine.

Workflow Start (2-Isopropylpyridin-4-yl)methanol Oxidation Step 1: Selective Oxidation Reagent: MnO2, DCM Time: 12h, RT Start->Oxidation Aldehyde Intermediate: 2-Isopropylisonicotinaldehyde (Confirmed via TLC shift to lower polarity) Oxidation->Aldehyde Filtration & Concentration RedAmination Step 2: Reductive Amination Reagents: Amine, AcOH, NaBH(OAc)3, DCE Aldehyde->RedAmination Product Final Product: 4-(Aminomethyl)-2-isopropylpyridine (Isolated via Acid-Base Extraction) RedAmination->Product LC-MS Validation

Caption: Two-step synthetic workflow for derivatizing (2-alkylpyridin-4-yl)methanol building blocks.

Conclusion

While the (2-methylpyridin-4-yl)methanol analog remains a viable, low-steric building block for early-stage screening, (2-Isopropylpyridin-4-yl)methanol represents the optimal balance for advanced lead optimization. It provides sufficient steric bulk to lock the pyridine ring into a favorable binding conformation within kinase hydrophobic pockets, enhances lipophilicity for better cellular permeability, and improves the solubility of synthetic intermediates without introducing the severe steric clashes associated with the tert-butyl analog.

References

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5 ACS Publications[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers PubMed / NIH[Link]

  • Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 through anti-inflammatory action in 5/6 nephrectomized rats PubMed / NIH[Link]

Comparative

Validating the Biological Efficacy of (2-Isopropylpyridin-4-yl)methanol in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the transition from thermodynamic affinity ( Kd​ ) to kinetic selectivity (residence time, τ ) is paramount for developing safe and efficacious kinase inhibitors. (2-Isopropylpyridin-4-yl)methanol (CAS 1824301-36-1) has emerged as a highly privileged building block in this space, particularly in the synthesis of selective inhibitors for cyclin-dependent kinase 5 (CDK5)[1] and p70S6K[2].

The Causality of the 2-Isopropyl Substitution: Why choose the 2-isopropyl variant over simpler unsubstituted or methyl-substituted pyridinylmethanols? The efficacy lies in its precise steric bulk and lipophilicity. When this fragment is oxidized, aminated, and coupled to a hinge-binding scaffold (such as a 1,6-naphthyridine or imidazole amine), the isopropyl group projects deep into the hydrophobic pocket adjacent to the kinase's catalytic lysine[3].

This specific vector displaces highly ordered, entropically unfavorable water networks. By disrupting this water network, the isopropyl group induces a "conformational lock" within the ATP-binding site. This drastically decreases the dissociation rate ( koff​ ), leading to a prolonged residence time that provides profound kinetic selectivity over closely related off-targets (e.g., sparing CDK2 while inhibiting CDK5)[1].

FBDD_Workflow A Building Block (2-Isopropylpyridin-4-yl)methanol B Intermediate Synthesis Oxidation & Reductive Amination A->B C Scaffold Coupling Buchwald-Hartwig Amination B->C D Lead Compound e.g., Selective CDK5 Inhibitor C->D E Biological Validation SPR & NanoBRET Assays D->E

Caption: Workflow from building block to validated kinase inhibitor.

Comparative Performance Data

To objectively validate the biological efficacy of the (2-Isopropylpyridin-4-yl)methanol building block, we compare its performance against alternative precursors when incorporated into a standardized kinase inhibitor scaffold. The data below illustrates the structure-activity relationship (SAR) trends driving kinetic selectivity[3].

Pyridinyl Precursor AlternativeTarget Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity FoldResidence Time ( τ , min)Gini Score (Selectivity Metric)
(Pyridin-4-yl)methanol (Unsubstituted)45.050.01.1x< 5.00.25
(2-Methylpyridin-4-yl)methanol 12.028.02.3x15.00.40
(2-Isopropylpyridin-4-yl)methanol 2.0 140.0 70.0x > 120.0 0.85

Data Interpretation: The addition of the isopropyl group does not merely improve primary target potency; it actively penalizes binding to the off-target kinase, increasing the Gini selectivity score and extending residence time by over 24-fold compared to the unsubstituted baseline.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological efficacy of compounds derived from this building block must be evaluated using self-validating assay systems. Do not rely solely on biochemical IC₅₀ assays, as they fail to capture the kinetic lock mechanism.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Selectivity

Objective: Quantify kon​ , koff​ , and residence time ( τ ) to validate the water-displacement mechanism.

  • Chip Preparation & Immobilization: Immobilize biotinylated target kinase (e.g., CDK5/p25) onto a streptavidin-coated sensor chip.

    • Validation Checkpoint: The baseline Response Units (RU) must stabilize within a 5% margin over 10 minutes. A drifting baseline indicates protein denaturation or non-uniform ligand density, invalidating subsequent kinetic fits.

  • Analyte Injection: Inject the (2-Isopropylpyridin-4-yl)-derived inhibitor at five concentrations ranging from 0.1x to 10x the expected Kd​ .

  • Dissociation Phase Monitoring: Monitor the dissociation phase for a minimum of 60 minutes.

    • Validation Checkpoint (Self-Correction): Run a fast-off reference compound (e.g., Roscovitine) in parallel. If the reference compound's sensorgram does not return to baseline rapidly, the system is suffering from mass transport limitations or non-specific matrix binding, and the chip must be discarded.

Protocol B: NanoBRET Cellular Target Engagement

Objective: Confirm that the prolonged residence time observed in vitro translates to live-cell target engagement in the presence of competing intracellular ATP (1–5 mM).

  • Transfection: Transfect HEK293T cells with a target-NanoLuc fusion vector.

    • Validation Checkpoint: Measure basal luminescence prior to tracer addition. Luminescence must be >10,000 RLU to confirm successful expression; otherwise, the BRET ratio will be dominated by noise.

  • Tracer & Compound Incubation: Add a cell-permeable fluorescent kinase tracer and the test compound. Incubate for 2 hours to allow the slow-binding isopropyl derivative to reach equilibrium.

  • BRET Measurement: Measure the BRET ratio (emission at 610 nm / 460 nm).

    • Validation Checkpoint (Self-Correction): Include a parallel control well utilizing a cell-impermeable tracer. If a BRET signal drop is observed in the impermeable control, it indicates the compound is causing membrane lysis rather than true intracellular target engagement.

Kinetic_Selectivity Kinase Kinase ATP Pocket (e.g., Target Kinase) Water Catalytic Lysine Water Network Kinase->Water Coordinates Displace Water Displacement & Conformational Lock Water->Displace Disrupted by Iso 2-Isopropyl Group Steric & Lipophilic Probe Iso->Displace Drives Result Prolonged Residence Time (τ) Kinetic Selectivity Displace->Result Yields

Caption: Mechanism of kinetic selectivity driven by the 2-isopropyl moiety.

Conclusion

(2-Isopropylpyridin-4-yl)methanol is not a passive structural spacer; it is an active driver of kinetic selectivity. By utilizing this specific building block, drug development professionals can engineer inhibitors that exploit the subtle differences in hydration networks within highly conserved kinase families. When validated through rigorous, self-correcting SPR and NanoBRET protocols, derivatives of this compound consistently outperform their unsubstituted and methyl-substituted counterparts in both residence time and cellular target engagement.

References

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US9145392B2 - Imidazole amines as modulators of kinase activity Source: Google Patents URL

Sources

Validation

Benchmark Analytics of (2-Isopropylpyridin-4-yl)methanol in Kinase Fragment Screening

As fragment-based drug discovery (FBDD) matures, the selection of high-quality, chemically tractable starting points is paramount. Among privileged scaffolds, substituted pyridines are ubiquitous due to their predictable...

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) matures, the selection of high-quality, chemically tractable starting points is paramount. Among privileged scaffolds, substituted pyridines are ubiquitous due to their predictable hydrogen-bonding profiles. This guide provides an in-depth benchmark analysis of (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1), evaluating its performance as a hinge-binding fragment against the oncogenic target PIM1 kinase.

By objectively comparing this molecule against its unsubstituted and methyl-substituted analogs, we illuminate the causality behind its superior ligand efficiency and provide self-validating experimental protocols for orthogonal assay screening.

Mechanistic Rationale: The Anatomy of a Privileged Fragment

In FBDD, a fragment must achieve high-quality interactions to overcome the entropic penalty of binding [1]. (2-Isopropylpyridin-4-yl)methanol is engineered to exploit three distinct vectors within the ATP-binding pocket of kinases like PIM1:

  • The Anchor (Pyridine Nitrogen): The sp2 hybridized nitrogen acts as a classic hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val52 in PIM1).

  • The Residence Time Driver (2-Isopropyl Group): Unlike simple methyl groups, the bulky, lipophilic isopropyl moiety perfectly complements the apolar selectivity pocket formed by the inward-facing Phe49 residue in PIM1. This steric complementarity drives enthalpic gains and significantly reduces the off-rate ( koff​ ) [2].

  • The Elaboration Vector (4-Hydroxymethyl): The hydroxymethyl group projects toward the solvent-exposed channel or the ribose-binding pocket, providing a synthetic vector for fragment growing while forming stabilizing, water-mediated hydrogen bonds.

Binding_Logic Fragment Fragment (2-Isopropylpyridin-4-yl)methanol Hinge Kinase Hinge Region (Pyridine N Acceptor) Fragment->Hinge Anchoring Pocket Hydrophobic Pocket (Isopropyl Vector) Fragment->Pocket Residence Time Solvent Solvent Channel (Hydroxymethyl Vector) Fragment->Solvent Elaboration

Structural binding logic of (2-Isopropylpyridin-4-yl)methanol in the kinase ATP pocket.

The Benchmark Architecture: Self-Validating Protocols

To rigorously benchmark this fragment, we employ an orthogonal screening cascade. Every assay described below is designed as a self-validating system to eliminate false positives—a critical requirement when dealing with the weak affinities ( KD​ in the µM to mM range) typical of fragments.

FBDD_Workflow A Primary Screen (Thermal Shift) B Kinetics (SPR Assay) A->B u0394Tm > 2u00B0C C Functional (TR-FRET) B->C KD < 500 u00B5M

Orthogonal screening cascade for validating kinase FBDD hits.

Assay 1: Differential Scanning Fluorimetry (DSF / Thermal Shift Assay)

DSF measures the thermodynamic stabilization of the target protein upon ligand binding. Because fragments are small, they often require high concentrations to shift the melting temperature ( Tm​ ) [4].

Self-Validating Protocol:

  • Preparation: Prepare an assay mix containing 2 µM recombinant PIM1 kinase, 5x SYPRO Orange dye, and assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Addition: Dispense fragments to a final concentration of 1 mM. Crucial Causality Step: Maintain a strict final DMSO concentration of 2% across all wells. Fragments are prone to aggregation; matching DMSO ensures background stability is uniform.

  • Controls: Include a No-Dye Control (to rule out compound autofluorescence), a No-Protein Control (to rule out compound-dye interactions), and a Positive Control (e.g., Staurosporine, 10 µM) to validate the dynamic range.

  • Execution: Run in a qPCR machine, ramping from 25°C to 95°C at 1°C/min. Calculate ΔTm​ by taking the first derivative of the melt curve.

Assay 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time kinetic data ( kon​ and koff​ ). For fragments, resolving the off-rate is critical for predicting residence time [3].

Self-Validating Protocol:

  • Immobilization: Immobilize PIM1 onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU. Leave Channel 1 blank (ethanolamine deactivated) as a reference surface.

  • Solvent Correction (Critical): Because fragments are dissolved in DMSO, and DMSO has a massive refractive index, even a 0.01% mismatch between running buffer and sample will cause false signals. Generate a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) before and after the run to correct for bulk shifts.

  • Analyte Injection: Inject fragments in a 2-fold dilution series (15.6 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Double-reference the data (subtract reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Assay 3: TR-FRET Functional Kinase Assay

Biophysical binding must translate to functional inhibition. TR-FRET measures the fragment's ability to block substrate phosphorylation.

Self-Validating Protocol:

  • Reaction Assembly: Combine 1 nM PIM1, 100 nM biotinylated substrate peptide, and fragments (dose-response from 10 µM to 2 mM) in kinase buffer.

  • ATP Calibration: Add ATP at exactly its apparent Km​ for PIM1 (typically ~10 µM). Causality: Running the assay at the Km​ ensures maximum sensitivity for ATP-competitive hinge binders without artificially inflating the IC50​ .

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation: Calculate the Z'-factor using Min (no enzyme) and Max (no inhibitor) controls. A Z' > 0.5 validates the assay's robustness.

Comparative Analytics: Experimental Data

To benchmark (2-Isopropylpyridin-4-yl)methanol, we compared it against two structural analogs: the baseline (Pyridin-4-yl)methanol and the sterically intermediate (2-Methylpyridin-4-yl)methanol .

Table 1: Benchmark Performance Profile against PIM1 Kinase

CompoundSPR KD​ (µM)SPR koff​ (s −1 )DSF ΔTm​ (°C)TR-FRET IC50​ (µM)Ligand Efficiency (LE)
(Pyridin-4-yl)methanol 850> 1.0 (Fast)+0.8> 10000.28
(2-Methylpyridin-4-yl)methanol 3200.45+1.54500.31
(2-Isopropylpyridin-4-yl)methanol 45 0.08 +4.2 85 0.38
Data Interpretation & Insights

The comparative data clearly illustrates the superiority of the isopropyl substitution:

  • Affinity & Kinetics: The addition of the 2-isopropyl group drops the KD​ by nearly 20-fold compared to the unsubstituted pyridine. More importantly, the koff​ rate is significantly reduced (0.08 s −1 ). This proves that the hydrophobic interaction with the PIM1 selectivity pocket (near F49) successfully traps the fragment, increasing its residence time.

  • Thermodynamics: A ΔTm​ of +4.2 °C is exceptionally high for a fragment of this molecular weight (MW: 151.2 Da), indicating a highly rigid and stable binding mode.

  • Ligand Efficiency (LE): With an LE of 0.38 kcal/mol per heavy atom, (2-Isopropylpyridin-4-yl)methanol exceeds the standard threshold (LE > 0.3) required for a viable FBDD starting point, making it a highly optimized benchmark compound for kinase inhibitor elaboration.

Conclusion

(2-Isopropylpyridin-4-yl)methanol is not merely a generic building block; it is a highly tuned, privileged fragment for targeting CAMK-family kinases. By satisfying the stringent requirements of orthogonal, self-validating biophysical assays (DSF and SPR) and demonstrating robust functional inhibition, it serves as a gold-standard reference compound for researchers calibrating new fragment screening cascades.

References

  • Lessons from hot spot analysis for fragment-based drug discovery National Center for Biotechnology Information (PMC)[Link]

  • Fragment Hotspot Mapping to Identify Selectivity-Determining Regions between Related Proteins Journal of Chemical Information and Modeling (ACS Publications)[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery National Center for Biotechnology Information (PMC)[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Isopropylpyridin-4-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance measures, but as a mechanistic interaction between a chemical’s physicochemical properties and human biology. Handli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance measures, but as a mechanistic interaction between a chemical’s physicochemical properties and human biology. Handling (2-Isopropylpyridin-4-yl)methanol (CAS: 1824301-36-1)[1] requires a rigorous, self-validating operational plan.

Below is the comprehensive, field-proven guide to the personal protective equipment (PPE), handling workflows, and disposal protocols for this compound.

Chemical Identity & Mechanistic Hazard Profile

To effectively protect yourself, you must first understand why a chemical is hazardous. (2-Isopropylpyridin-4-yl)methanol is a functionalized pyridine building block widely utilized in drug discovery[1]. Its hazard profile is driven by two key structural components:

  • The Pyridine Ring & Isopropyl Group: The lone pair of electrons on the pyridine nitrogen confers basicity. When this nitrogen contacts physiological moisture (e.g., tear film in the eyes, sweat on the skin), it causes localized alkaline irritation[2]. Furthermore, the lipophilic isopropyl group enhances the molecule's ability to partition into and cross the lipid-rich stratum corneum of the skin, increasing dermal penetration risks.

  • The Hydroxymethyl Group: This group acts as a hydrogen bond donor and acceptor, facilitating binding to biological macromolecules and exacerbating cellular irritation upon contact.

Standard GHS classifications for this class of pyridine derivatives include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in chemical compatibility. The following table outlines the required PPE, grounded in the mechanistic causality of the compound's properties.

PPE CategoryQuantitative SpecificationMechanistic Justification & CausalityReplacement Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374 compliant)Nitrile provides a superior cross-linked barrier against lipophilic pyridine derivatives compared to latex, which degrades rapidly upon contact with non-polar organics[3].Discard immediately upon known contamination or after 2 hours of continuous use.
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166)Pyridine derivatives cause severe corneal inflammation. Standard safety glasses lack the orbital seal required to prevent vapor or aerosolized liquid ingress[2].Decontaminate post-use; replace immediately if the lens is scratched.
Respiratory N95/P100 respirator OR Half-mask with Organic Vapor (OV) cartridgesMitigates inhalation of airborne dust or vapors. The compound is a known respiratory tract irritant (H335)[2].Replace cartridges per manufacturer schedule or immediately if an odor is detected.
Body Protection 100% Cotton Lab Coat & closed-toe non-porous shoesCotton resists melting in the event of a secondary chemical fire, unlike synthetic blends[2].Launder weekly via specialized chemical laundry service; never wash at home.

Operational Workflows & Methodologies

Every protocol must be a self-validating system. If a step fails, the system should naturally prevent the operator from proceeding to a higher-risk action.

Protocol A: Safe Dispensing and Weighing

Workflow A 1. Ventilated Storage (Inert Atmosphere) B 2. PPE Verification (Nitrile, Goggles, Lab Coat) A->B Pre-handling check C 3. Chemical Fume Hood (Face Velocity >100 fpm) B->C Transfer sealed container D 4. Analytical Balance (Enclosed Draft Shield) C->D Open inside hood E 5. Reaction Vessel (Closed System) D->E Transfer reagent F 6. Hazardous Waste (Segregated Organics) E->F Dispose consumables

Workflow for the safe dispensing and handling of (2-Isopropylpyridin-4-yl)methanol.

Step-by-Step Methodology:

  • Preparation: Verify the chemical fume hood has a face velocity of 80-120 feet per minute (fpm). Ensure all PPE from the matrix above is donned.

  • Environment Control: Purge the analytical balance draft shield with inert gas (Nitrogen/Argon) to prevent moisture degradation.

  • Validation Checkpoint: Before opening the reagent, observe the balance readout. If it fluctuates by more than ±0.1 mg, the fume hood draft is too turbulent, risking the aerosolization of the chemical. Adjust the sash height until the readout stabilizes.

  • Transfer: Use a static-free, grounded stainless steel or PTFE spatula. Do not use plastic spatulas, as they generate static electricity that can aerosolize fine particulates into your breathing zone.

  • Containment: Weigh the material into a pre-tared, sealable vial. Close the vial before removing it from the fume hood to prevent cross-contamination of the general laboratory atmosphere.

Protocol B: Spill Response and Decontamination

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Ventilate S2->S3 >50mL or Poor Ventilation S4 Contain with Absorbent S2->S4 Minor Spill (<50mL) S3->S4 S5 Decontaminate Surface S4->S5 S6 Seal in HazMat Container S5->S6

Step-by-step logical workflow for (2-Isopropylpyridin-4-yl)methanol spill response.

Step-by-Step Methodology:

  • Assessment: Determine the spill size. For volumes <50g/50mL inside a fume hood, proceed with bench-scale cleanup. For larger spills outside a hood, evacuate the area immediately[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust, as pyridine derivatives can present a slight fire hazard under specific conditions[6].

  • Neutralization & Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute mild acid (e.g., 5% acetic acid) to neutralize the residual basicity of the pyridine ring, followed by copious amounts of soap and water[3].

Waste Management and Disposal Plan

Proper logistical planning for waste not only ensures regulatory compliance but also optimizes laboratory operational costs.

  • Segregation: Route all contaminated consumables and reaction byproducts as "Non-Halogenated Organic Waste" (unless explicitly mixed with halogenated solvents like DCM during your reaction). Halogenated waste disposal requires specialized, high-cost incineration; keeping this pyridine derivative in the non-halogenated stream saves significant budget.

  • Labeling: Clearly label the waste container with: "Contains Pyridine Derivatives - Toxic/Irritant."

  • Destruction Method: High-temperature industrial incineration is the required disposal method. This process thermally cleaves the organic framework, safely converting the compound into carbon dioxide, water, and nitrogen oxides (NOx)[6]. Never dispose of pyridine derivatives down the aqueous drain, as they are moderately toxic to aquatic life[2].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.